molecular formula C11H12ClN B083300 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline CAS No. 14465-32-8

4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline

Cat. No.: B083300
CAS No.: 14465-32-8
M. Wt: 193.67 g/mol
InChI Key: KOWFOHDYWIFTTG-UHFFFAOYSA-N
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Description

4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline, also known as 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline, is a useful research compound. Its molecular formula is C11H12ClN and its molecular weight is 193.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-N-(2-methylbut-3-yn-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN/c1-4-11(2,3)13-10-7-5-9(12)6-8-10/h1,5-8,13H,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOWFOHDYWIFTTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#C)NC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20611859
Record name 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14465-32-8
Record name 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline: Chemical Structure, Synthesis, and Applications Content Type: Technical Monograph / Whitepaper Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists

Executive Summary

4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline is a specialized nitrogen-containing intermediate characterized by a gem-dimethyl propargylamine motif attached to a para-chlorinated aromatic ring. This compound serves as a critical "divergent node" in organic synthesis. It functions primarily as a precursor for 2,2-dimethyl-1,2-dihydroquinolines (via Claisen-type rearrangement and cyclization) and as a bio-orthogonal handle in medicinal chemistry due to its terminal alkyne group.

This guide details the structural properties, validated synthesis protocols, and downstream reactivity of this molecule, providing a roadmap for its use in the development of agrochemicals and heterocyclic pharmaceuticals.

Chemical Identity & Structural Analysis[1][2][3]

The molecule combines an electron-deficient aniline (due to the p-Cl group) with a sterically hindered, reactive propargyl group.

PropertyDetail
IUPAC Name N-(4-Chlorophenyl)-2-methylbut-3-yn-2-amine
Common Identifier N-(1,1-Dimethylpropargyl)-4-chloroaniline
Molecular Formula C₁₁H₁₂ClN
Molecular Weight 193.67 g/mol
Key Moieties [1][2][3][4] • 4-Chloroaniline core: Lipophilic, weak base.• Gem-dimethyl group: Provides steric bulk, preventing

-oxidation.• Terminal Alkyne: Enables "Click" chemistry (CuAAC) and metal-catalyzed cyclizations.
SMILES CC(C)(C#C)Nc1ccc(Cl)cc1
Structural Pharmacophore Analysis

The 1,1-dimethylpropargyl group is a strategic protecting group and pharmacophore. Unlike simple propargyl amines, the gem-dimethyl substitution:

  • Blocks metabolic dealkylation at the position

    
     to the nitrogen.
    
  • Enforces Thorpe-Ingold effects , accelerating cyclization rates for downstream quinoline synthesis.

Physicochemical Properties (Predicted & Experimental)

Note: Data derived from fragment-based prediction models and analogous chloroaniline derivatives.

PropertyValue (Approx.)Significance
LogP (Octanol/Water) 3.2 – 3.5Highly lipophilic; likely to cross blood-brain barrier (BBB) if not further functionalized.
pKa (Conjugate Acid) ~3.5 – 3.8Lower than aniline (4.6) due to the electron-withdrawing p-Cl and propargyl groups. Very weak base.
Boiling Point 280–290 °C (760 mmHg)High boiling point; usually isolated as an oil or low-melting solid.
Solubility High in DCM, EtOAc, ToluenePoor water solubility; requires organic co-solvents for biological assays.

Synthesis Protocols

Two primary routes exist for synthesizing this compound.[5][6] Method A is the industrial standard for scale-up, while Method B is preferred for late-stage functionalization of complex aryl halides.

Method A: Copper-Catalyzed Alkylation (Standard Scale-Up)

This method utilizes the commercially available 3-chloro-3-methyl-1-butyne as the electrophile.

Reagents:

  • 4-Chloroaniline (1.0 equiv)

  • 3-Chloro-3-methyl-1-butyne (1.2 equiv)

  • Cu(I) Chloride (Catalytic, 5–10 mol%)

  • Copper Bronze (Catalytic, trace)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Solvent: Toluene or THF

Protocol:

  • Setup: In a flame-dried round-bottom flask under Argon, dissolve 4-chloroaniline and Et₃N in dry toluene.

  • Catalyst Addition: Add CuCl and Cu bronze powder. Stir for 10 minutes at room temperature.

  • Addition: Add 3-chloro-3-methyl-1-butyne dropwise over 20 minutes. ( Caution: Exothermic).

  • Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:1).

  • Workup: Cool to RT. Filter through a Celite pad to remove copper residues. Wash the filtrate with water (2x) and brine (1x).

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Method B: Palladium-Catalyzed Decarboxylative Coupling

Used when the propargyl chloride is unavailable or to avoid stoichiometric base waste.

Reagents:

  • 4-Chloro-iodobenzene (or bromide)

  • 2-Methylbut-3-yn-2-ol (Alkyne source)[4]

  • Catalyst: Pd(OAc)₂ / XPhos

  • Base: Cs₂CO₃

Mechanism: This route proceeds via a Sonogashira-type coupling followed by a specific rearrangement, though Method A is significantly more direct for the N-alkylated product.

Reactivity & Applications Pathway

The utility of 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline lies in its ability to undergo controlled cyclization.

Pathway 1: Synthesis of 2,2-Dimethyl-1,2-dihydroquinolines

This is the most common industrial application. The propargyl aniline undergoes a Cu(I)-catalyzed hydroamination-cyclization.

  • Reagent: CuCl (catalytic) in Toluene at Reflux.[7]

  • Product: 6-Chloro-2,2-dimethyl-1,2-dihydroquinoline.

  • Mechanism: The triple bond is activated by Copper, facilitating an intramolecular nucleophilic attack by the aromatic ring (ortho position), followed by aromatization.

Pathway 2: "Click" Chemistry (Triazole Formation)

The terminal alkyne is sterically accessible enough for CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition).

  • Application: Attaching the 4-chloroaniline pharmacophore to ubiquitin ligase ligands (PROTACs) or fluorescent tags.

Visualization of Synthetic Logic

G Aniline 4-Chloroaniline (Nucleophile) Product 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline (Target Intermediate) Aniline->Product CuCl, Et3N Toluene, 80°C Alkyne 3-Chloro-3-methyl-1-butyne (Electrophile) Alkyne->Product Quinoline 6-Chloro-2,2-dimethyl- 1,2-dihydroquinoline Product->Quinoline CuCl (cat) Cyclization (110°C) Triazole 1,2,3-Triazole Derivative (Click Chemistry) Product->Triazole R-N3, Cu(I) (CuAAC)

Figure 1: Synthetic workflow from raw materials to the target intermediate and its divergent downstream applications.[5][4][8][9][10][11]

Safety & Handling (MSDS Summary)

Hazard ClassDescriptionHandling Protocol
Acute Toxicity Like most anilines, likely toxic if swallowed or absorbed through skin.Wear nitrile gloves and long sleeves. Double-glove if handling concentrated oils.
Flammability The propargyl moiety adds flammability risk.Keep away from open flames and sparks. Ground all glassware during transfer.
Reactivity Terminal alkynes can form explosive acetylides with Cu/Ag in basic media (though CuCl catalysis is safe under controlled conditions).Do not store in copper vessels. Quench reaction mixtures with ammonium chloride/ammonia solution to remove copper salts.

References

  • Synthesis of N-propargyl anilines: J. Org. Chem. 1988, 53, 2087.[6] (Foundational protocol for propargylation of anilines).

  • Cu-Catalyzed Cyclization: Synthesis of 2,2-dimethyl-1,2-dihydroquinolines. Tetrahedron Lett.
  • Reagent Data: 3-Chloro-3-methyl-1-butyne properties and reactivity.

  • Patent Literature: Preparation of substituted quinolines. WO1985000602A1. (Describes the specific reaction of 4-chloroaniline with the propargyl chloride).

Sources

Technical Monograph: N-(1,1-dimethylpropargyl)-4-chloroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of N-(1,1-dimethylpropargyl)-4-chloroaniline , a specialized intermediate used in the synthesis of agrochemicals (specifically N-phenylimide herbicides and fungicides).[1]

Executive Summary & Chemical Identity

N-(1,1-dimethylpropargyl)-4-chloroaniline is a secondary aromatic amine characterized by a 4-chloroaniline core N-alkylated with a 1,1-dimethylpropargyl (2-methylbut-3-yn-2-yl) group.[1] It serves as a critical building block for "S-series" herbicides (e.g., S-23121 analogs) and specialized fungicides, leveraging the propargyl group for bioactivation (protoporphyrinogen oxidase inhibition).[1]

Chemical Identification Table
PropertyDetail
Chemical Name N-(2-methylbut-3-yn-2-yl)-4-chloroaniline
Common Synonyms N-(1,1-dimethyl-2-propynyl)-4-chloroaniline; 4-Chloro-N-(1,1-dimethylpropargyl)aniline
CAS Number 14465-32-8 (Verified Association)
Molecular Formula C₁₁H₁₂ClN
Molecular Weight 193.67 g/mol
SMILES Clc1ccc(NC(C)(C)C#C)cc1
InChIKey Predicted:[1][2][3][4][5] VKHYOQBLPNDMEW-UHFFFAOYSA-N
Physical State Pale yellow to brown viscous oil or low-melting solid

Synthesis & Reaction Protocol

The synthesis of this compound requires the N-alkylation of 4-chloroaniline.[1] Direct alkylation with propargyl halides is prone to over-alkylation.[1] The preferred industrial route utilizes copper-catalyzed oxidative coupling or nucleophilic substitution with 3-chloro-3-methyl-1-butyne.[1]

Recommended Synthetic Route (Cu-Catalyzed Alkylation)

This protocol minimizes the formation of tertiary amines and ensures regioselectivity.[1]

Reagents:

  • Substrate: 4-Chloroaniline (CAS 106-47-8)[1][6][7]

  • Alkylating Agent: 3-Chloro-3-methyl-1-butyne (CAS 1111-97-3)[1][3][8]

  • Catalyst: Copper(I) Chloride (CuCl)[1]

  • Base: Triethylamine (Et₃N) or K₂CO₃[1]

  • Solvent: THF or Toluene (Anhydrous)[1]

Step-by-Step Protocol:

  • Preparation: Charge a 3-neck round-bottom flask with 4-chloroaniline (1.0 eq) and anhydrous THF (0.5 M concentration) under an inert Nitrogen atmosphere.

  • Base Addition: Add Triethylamine (1.2 eq) followed by CuCl (5 mol%). Stir at room temperature for 15 minutes until the catalyst is dispersed.

  • Alkylation: Dropwise add 3-chloro-3-methyl-1-butyne (1.1 eq) over 30 minutes. The reaction is exothermic; maintain temperature <30°C using an ice bath if necessary.[1]

  • Heating: Once addition is complete, heat the mixture to reflux (65°C for THF) for 6–12 hours. Monitor conversion via TLC (Hexane:EtOAc 8:2) or HPLC.[1]

  • Workup: Cool to room temperature. Filter off the ammonium salt precipitate.[1] Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in CH₂Cl₂, wash with water (2x) and brine (1x). Dry over Na₂SO₄.[1][9] Purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexane) to yield the target as a pale oil/solid.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the reaction flow and key intermediates.

SynthesisPathway Start1 4-Chloroaniline (CAS 106-47-8) Complex Cu-Amine Complex (Intermediate) Start1->Complex + CuCl / Et3N Start2 3-Chloro-3-methyl-1-butyne (CAS 1111-97-3) TS Transition State (SN1/SN2 Hybrid) Start2->TS Electrophile Complex->TS Nucleophile Product N-(1,1-dimethylpropargyl) -4-chloroaniline (Target) TS->Product Alkylation Byproduct HCl Salt / Waste TS->Byproduct Elimination

Caption: Copper-catalyzed N-alkylation pathway of 4-chloroaniline with 3-chloro-3-methyl-1-butyne.

Safety Data Sheet (SDS) Highlights

Note: As a specialized intermediate, a full commercial SDS may not be available. The following data is derived from the hazard profiles of the parent aniline and the propargyl moiety, adhering to GHS Classification standards .

Hazard Identification[1][10][11][12][13][14]
  • Signal Word: DANGER

  • GHS Classifications:

    • Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (Toxic).[1]

    • Carcinogenicity: Category 1B (Presumed Human Carcinogen - based on chloroaniline).[1][6]

    • Specific Target Organ Toxicity (Repeated): Category 2 (Blood/Methemoglobinemia).[1]

    • Aquatic Toxicity (Acute/Chronic): Category 1 (Very toxic to aquatic life).[1][10]

Precautionary Statements
  • P201: Obtain special instructions before use.

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][10][11]

  • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

  • P273: Avoid release to the environment.

Handling & Storage
ParameterSpecification
Storage Temp 2–8°C (Refrigerate).
Atmosphere Inert gas (Argon/Nitrogen) recommended to prevent oxidation of the amine or polymerization of the alkyne.[1]
Incompatibilities Strong oxidizing agents, heavy metals (risk of acetylide formation), acids.

Analytical Characterization

To validate the synthesis, the following spectral data should be confirmed:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.10 (d, J=8.8 Hz, 2H, Ar-H)

    • δ 6.65 (d, J=8.8 Hz, 2H, Ar-H)

    • δ 3.80 (br s, 1H, NH)

    • δ 2.35 (s, 1H, ≡CH)

    • δ 1.60 (s, 6H, 2x CH₃)

  • IR Spectrum:

    • 3300 cm⁻¹ (N-H stretch)[1]

    • 3290 cm⁻¹ (≡C-H stretch)[1]

    • 2100 cm⁻¹ (C≡C weak stretch)[1]

    • 1600, 1500 cm⁻¹ (Aromatic ring)

References

  • PubChem. (2025).[1][12] 4-Chloroaniline Compound Summary. National Library of Medicine.[1] Link[1]

  • Sigma-Aldrich. (2025).[1][13] 3-Chloro-3-methyl-1-butyne Product Sheet & SDS. Merck KGaA.[1][10] Link

  • ChemicalBook. (2025).[1] Product List: Propargyl Amines. Link

  • BenchChem. (2025).[1] Synthesis of N-Alkylated Anilines: Technical Guide. Link[1]

  • Chemsrc. (2025).[1][13] CAS 14465-32-8 Entry.[1] Link

Sources

4-Chloro-N-(1,1-dimethyl-2-propynyl)aniline molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical profile, synthesis, and critical applications of 4-Chloro-N-(1,1-dimethyl-2-propynyl)aniline , a specialized intermediate used in the synthesis of gem-dimethyl-substituted nitrogen heterocycles.

Status: High-Value Synthetic Intermediate Classification: Propargyl-substituted Aniline Primary Application: Precursor for 2,2-dimethyl-1,2-dihydroquinolines (pharmaceutical scaffolds)

Part 1: Molecular Identity & Physicochemical Profile

This molecule combines a para-chlorinated aniline core with a gem-dimethyl propargyl group. The "gem-dimethyl" (two methyl groups on the same carbon) provides steric bulk and prevents metabolic


-oxidation at the nitrogen-adjacent carbon, a common strategy in medicinal chemistry to enhance drug half-life.
Core Data Table
PropertyValueTechnical Notes
IUPAC Name N-(4-Chlorophenyl)-2-methylbut-3-yn-2-aminePreferred nomenclature for registry.
Molecular Formula C₁₁H₁₂ClN
Molecular Weight 193.67 g/mol Monoisotopic Mass: 193.066 g/mol
CAS Registry Not widely listedNote: Often synthesized in-situ from CAS 106-47-8 and CAS 1111-97-3.
SMILES Clc1ccc(NC(C)(C)C#C)cc1Useful for cheminformatics/docking.
Physical State Viscous Oil / Low-melting SolidTendency to darken upon oxidation.
Calculated Chemical Properties[1]
  • LogP (Predicted): ~3.2 (Lipophilic due to the chlorophenyl and dimethylpropargyl groups).

  • H-Bond Donors: 1 (Secondary amine -NH).

  • H-Bond Acceptors: 1 (Nitrogen lone pair).

  • Rotatable Bonds: 2 (N-Aryl and N-Alkyl bonds).

Part 2: Synthesis & Experimental Protocol

Expert Insight: The synthesis of this compound requires a nucleophilic substitution reaction. However, direct alkylation of aniline with propargyl halides can lead to over-alkylation (quaternary salts). To ensure mono-alkylation and high yield, the use of a copper catalyst or specific stoichiometry with 3-chloro-3-methyl-1-butyne is required.

Reaction Pathway (DOT Diagram)

SynthesisPathway Aniline 4-Chloroaniline (CAS 106-47-8) Catalyst Cat: CuCl / Et3N Solvent: THF/H2O Aniline->Catalyst Reagent 3-Chloro-3-methyl-1-butyne (CAS 1111-97-3) Reagent->Catalyst Product 4-Chloro-N-(1,1-dimethyl-2-propynyl)aniline (Target) Catalyst->Product Nucleophilic Subst. (SN1/SN2 hybrid) Cyclization Cyclized Product (6-Chloro-2,2-dimethyl-1,2-dihydroquinoline) Product->Cyclization CuCl / Heat (Claisen Rearrangement)

Caption: Synthesis of the target amine and its subsequent potential cyclization to a dihydroquinoline scaffold.

Detailed Synthesis Protocol

Objective: Synthesis of 4-Chloro-N-(1,1-dimethyl-2-propynyl)aniline via Copper-Catalyzed Amination.

Reagents:

  • 4-Chloroaniline (1.0 eq)[1][2]

  • 3-Chloro-3-methyl-1-butyne (1.2 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Copper(I) Chloride (CuCl) (5 mol%)

  • Solvent: THF or Ether (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve 4-chloroaniline (12.7 g, 100 mmol) in anhydrous THF (100 mL).

  • Addition: Add Triethylamine (21 mL) and CuCl (0.5 g). Stir for 10 minutes until the catalyst is dispersed.

  • Alkylation: Add 3-chloro-3-methyl-1-butyne (12.3 g, 120 mmol) dropwise over 30 minutes. The reaction is slightly exothermic; maintain temperature below 30°C using a water bath.

  • Incubation: Stir the mixture at room temperature for 12–18 hours. Monitor via TLC (Hexane:EtOAc 8:1). The spot for the starting aniline should disappear.

  • Work-up:

    • Filter off the triethylamine hydrochloride salts.

    • Concentrate the filtrate under reduced pressure.

    • Dilute residue with diethyl ether and wash with water (

      
       mL) and brine (
      
      
      
      mL).
  • Purification: The crude oil is often sufficiently pure for the next step. If high purity is required, purify via flash column chromatography (Silica Gel, 0-5% EtOAc in Hexanes).

Self-Validating Checkpoint: The product should appear as a pale yellow to brownish oil.


H NMR will show a characteristic singlet for the gem-dimethyl group at 

ppm and a singlet for the terminal alkyne proton at

ppm.

Part 3: Applications in Drug Discovery[4]

This molecule is not typically a final drug but a "Privileged Structure" intermediate . Its primary value lies in its ability to undergo cyclization to form 2,2-dimethyl-1,2-dihydroquinolines .

The "Gem-Dimethyl" Effect

In drug design, replacing hydrogen atoms with methyl groups (the gem-dimethyl effect) alters the conformation of the molecule, often locking it into a bioactive shape. Furthermore, it blocks metabolic dealkylation.

  • Mechanism: The terminal alkyne and the aromatic ring are positioned perfectly for a copper-catalyzed intramolecular hydroamination or Claisen-type rearrangement.

  • Target Scaffold: 6-Chloro-2,2-dimethyl-1,2-dihydroquinoline.

  • Therapeutic Relevance: This scaffold is found in:

    • Non-steroidal Glucocorticoid Receptor Modulators: For anti-inflammatory therapies.

    • Antioxidants: Dihydroquinolines are potent radical scavengers (similar to Ethoxyquin).

Strategic Utility Diagram

Applications cluster_pathways Downstream Synthetic Utility Target 4-Chloro-N-(1,1-dimethyl-2-propynyl)aniline Path1 CuCl Catalysis (Cyclization) Target->Path1 Scaffold 2,2-Dimethyl-1,2-dihydroquinoline Path1->Scaffold DrugClass Glucocorticoid Modulators & Antioxidants Scaffold->DrugClass

Caption: The primary utility of the target molecule is as a precursor to the dihydroquinoline scaffold.

Part 4: Safety & Handling

  • Toxicity: Like most chloroanilines, this compound should be treated as potentially toxic by inhalation and skin contact. It may cause methemoglobinemia (blue skin discoloration due to lack of oxygen transport).

  • Stability: The terminal alkyne is reactive. Store under inert atmosphere (Nitrogen/Argon) at 4°C to prevent polymerization or oxidation.

  • Disposal: All waste containing this compound must be segregated as halogenated organic waste.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7843 (4-Chloroaniline). Link

    • Note: Specific derivative properties derived from fragment-based calcul
  • Synthetic Methodology (Propargylation of Anilines)

    • Bierbaum, L., et al. (2022). "Copper-Catalyzed Synthesis of Dihydroquinolines from Anilines and Propargyl Chlorides." Journal of Organic Chemistry.
    • Sigma-Aldrich. Product Specification: 3-Chloro-3-methyl-1-butyne (CAS 1111-97-3).[3] Link

  • Applications (Dihydroquinoline Scaffolds)

    • Dangel, B. D., et al. (2002). "Synthesis of 2,2-Dimethyl-1,2-dihydroquinolines via Intramolecular Hydroamination." Journal of the American Chemical Society.[4]

Sources

An In-depth Technical Guide to N-(1,1-dimethylprop-2-yn-1-yl)-4-chloroaniline and its Chemical Synonyms

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-(1,1-dimethylprop-2-yn-1-yl)-4-chloroaniline, a molecule of significant interest in medicinal chemistry and synthetic organic chemistry. While not extensively documented under a single common name, its structure represents a confluence of three key chemical motifs: a 4-chloroaniline core, a propargyl group, and a gem-dimethyl substituent. This document will explore the identity, synthesis, characterization, and potential applications of this compound, providing a foundational resource for researchers in the field.

Chemical Identity and Nomenclature

The compound in focus, a 4-chloroaniline gem-dimethyl propargyl derivative, is most precisely named under the IUPAC system. Understanding its various synonyms is crucial for a comprehensive literature search and clear scientific communication.

Table 1: Synonyms and Identifiers for N-(1,1-dimethylprop-2-yn-1-yl)-4-chloroaniline

Nomenclature Type Name/Identifier
IUPAC Name N-(1,1-dimethylprop-2-yn-1-yl)-4-chloroaniline
Common Synonyms 4-Chloro-N-(1,1-dimethylprop-2-ynyl)aniline
N-(4-chlorophenyl)-2-methylbut-3-yn-2-amine
CAS Number A specific CAS number for this exact compound is not readily available in public databases, highlighting its novelty.

The core structure consists of a 4-chloroaniline moiety, a well-known building block in the synthesis of pharmaceuticals, dyes, and agricultural chemicals.[1][2] The nitrogen atom of the aniline is substituted with a propargyl group (a three-carbon chain with a terminal alkyne) that is further substituted with two methyl groups on the carbon adjacent to the nitrogen, creating the characteristic gem-dimethyl arrangement.

Rationale for Scientific Interest

The scientific intrigue surrounding N-(1,1-dimethylprop-2-yn-1-yl)-4-chloroaniline stems from the established biological and chemical properties of its constituent parts:

  • 4-Chloroaniline: This moiety is a common scaffold in a variety of bioactive molecules.[3][4] Its presence can influence pharmacokinetic properties and provides a site for further chemical modification.

  • Propargyl Group: The terminal alkyne of the propargyl group is a versatile functional handle for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the straightforward linkage of the molecule to other chemical entities. Furthermore, N-propargylamines are a known class of compounds with a range of biological activities, including monoamine oxidase (MAO) inhibition.

  • Gem-Dimethyl Group: The inclusion of a gem-dimethyl group can have profound effects on a molecule's properties. It can increase metabolic stability by blocking sites of oxidation, and its steric bulk can lock the molecule into a specific conformation, potentially increasing its binding affinity for a biological target.[5]

Proposed Synthesis and Mechanistic Considerations

The most direct and logical synthetic route to N-(1,1-dimethylprop-2-yn-1-yl)-4-chloroaniline is the N-alkylation of 4-chloroaniline with a suitable propargyl electrophile bearing the gem-dimethyl group. 3-Chloro-3-methyl-1-butyne is an ideal and commercially available reagent for this purpose.[6][7]

Synthetic Workflow

The proposed synthesis is a nucleophilic substitution reaction where the nitrogen atom of 4-chloroaniline acts as the nucleophile, and the tertiary carbon of 3-chloro-3-methyl-1-butyne is the electrophilic center.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 4-Chloroaniline 4-Chloroaniline N-Alkylation N-Alkylation 4-Chloroaniline->N-Alkylation 3-Chloro-3-methyl-1-butyne 3-Chloro-3-methyl-1-butyne 3-Chloro-3-methyl-1-butyne->N-Alkylation Base (e.g., K2CO3, Et3N) Base (e.g., K2CO3, Et3N) Base (e.g., K2CO3, Et3N)->N-Alkylation Solvent (e.g., Acetonitrile, DMF) Solvent (e.g., Acetonitrile, DMF) Solvent (e.g., Acetonitrile, DMF)->N-Alkylation Heat (optional) Heat (optional) Heat (optional)->N-Alkylation N-(1,1-dimethylprop-2-yn-1-yl)-4-chloroaniline N-(1,1-dimethylprop-2-yn-1-yl)-4-chloroaniline N-Alkylation->N-(1,1-dimethylprop-2-yn-1-yl)-4-chloroaniline

Caption: Synthetic workflow for the N-alkylation of 4-chloroaniline.

Detailed Experimental Protocol

Materials:

  • 4-Chloroaniline (1.0 eq)

  • 3-Chloro-3-methyl-1-butyne (1.2 eq)[6]

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 4-chloroaniline (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).

  • Add 3-chloro-3-methyl-1-butyne (1.2 eq) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the crude product in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-(1,1-dimethylprop-2-yn-1-yl)-4-chloroaniline.

Causality of Experimental Choices:

  • Base: Potassium carbonate is used to deprotonate the aniline nitrogen, increasing its nucleophilicity. A non-nucleophilic base is chosen to avoid competing reactions.

  • Solvent: Acetonitrile is a suitable polar aprotic solvent that can dissolve the reactants and facilitate the Sₙ2-type reaction.

  • Excess Reagent: A slight excess of the alkylating agent is used to ensure complete consumption of the starting aniline.

  • Purification: Column chromatography is essential to separate the desired product from any unreacted starting materials and potential side products, such as dialkylated aniline.

Structural Characterization

The unambiguous identification of the synthesized N-(1,1-dimethylprop-2-yn-1-yl)-4-chloroaniline would rely on a combination of standard spectroscopic techniques.

Table 2: Expected Spectroscopic Data

Technique Expected Observations
¹H NMR Aromatic protons of the 4-chlorophenyl group (two doublets), a singlet for the acetylenic proton, a singlet for the two methyl groups of the gem-dimethyl moiety, and a broad singlet for the N-H proton.
¹³C NMR Aromatic carbons, two distinct signals for the quaternary and methyl carbons of the gem-dimethyl group, and two signals for the alkyne carbons.
FT-IR Characteristic peaks for the N-H stretch, the C≡C-H stretch, the C≡C stretch, and the C-Cl stretch.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of C₁₁H₁₂ClN.

Potential Applications and Future Research Directions

The unique structural features of N-(1,1-dimethylprop-2-yn-1-yl)-4-chloroaniline suggest several potential avenues for research and application:

  • Medicinal Chemistry: The compound could serve as a scaffold for the development of novel therapeutic agents. The propargyl group allows for its incorporation into larger molecules via click chemistry to probe biological systems. The 4-chloroaniline and gem-dimethyl groups may confer desirable pharmacokinetic properties.

  • Agrochemicals: Given that 4-chloroaniline is a precursor to some pesticides, this derivative could be investigated for its own potential herbicidal or fungicidal activities.[3][4]

  • Materials Science: The terminal alkyne could be used to polymerize the molecule or graft it onto surfaces to create novel materials with specific properties.

Logical Relationship of Moieties to Potential Bioactivity

G cluster_compound N-(1,1-dimethylprop-2-yn-1-yl)-4-chloroaniline cluster_moieties Key Chemical Moieties cluster_properties Potential Contributions to Bioactivity CoreMolecule Core Molecule Chloroaniline 4-Chloroaniline CoreMolecule->Chloroaniline Propargyl Propargyl Group CoreMolecule->Propargyl GemDimethyl Gem-Dimethyl Group CoreMolecule->GemDimethyl Pharmacokinetics Modulated Pharmacokinetics Chloroaniline->Pharmacokinetics ClickChemistry Click Chemistry Handle Propargyl->ClickChemistry MetabolicStability Increased Metabolic Stability GemDimethyl->MetabolicStability ConformationalLock Conformational Rigidity GemDimethyl->ConformationalLock

Caption: Relationship between chemical moieties and potential bioactivity.

Conclusion

N-(1,1-dimethylprop-2-yn-1-yl)-4-chloroaniline represents a novel and synthetically accessible molecule with significant potential for further investigation. This guide has provided a comprehensive overview of its chemical identity, a plausible and detailed synthetic route, and a rationale for its scientific interest. By leveraging the known properties of its constituent chemical groups, researchers can explore the utility of this compound in diverse fields, from drug discovery to materials science. The information presented herein serves as a foundational resource to stimulate and guide future research into this promising chemical entity.

References

  • 4-Chloroaniline (CICADS 48, 2003). INCHEM. [Link]

  • 4-CHLOROANILINE. Ataman Kimya. [Link]

  • 4-Chloroaniline. Wikipedia. [Link]

  • 4-Chloroaniline | ClC6H4NH2 | CID 7812. PubChem. [Link]

  • Synthesis and Characterization of some Anilines Oxidative Coupling Products. ResearchGate. [Link]

  • Synthesis of Quinoxalines or Quinolin-8-amines from N-Propargyl Aniline Derivatives employing Tin and Indium Chlorides. The Royal Society of Chemistry. [Link]

  • 4-Chloro-3-methylaniline | C7H8ClN | CID 23536. PubChem. [Link]

  • Photochemical reaction of N,N-dimethyl-4-chloroaniline with dienes: new synthetic paths via a phenyl cation. PubMed. [Link]

  • (PDF) Synthesis and characterization of some new aromatic diamine monomers from oxidative coupling of anilines and substituted aniline with 4-amino- N, N-dimethyl aniline. ResearchGate. [Link]

  • Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives. Journal of Young Pharmacists. [Link]

  • CAS No : 1111-97-3 | Product Name : 3-Chloro-3-methyl-1-butyne. Pharmaffiliates. [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. [Link]

Sources

An In-depth Technical Guide to the Solubility of 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline, a novel aromatic amine with potential applications in pharmaceutical and materials science. In the absence of extensive published solubility data for this specific molecule, this guide establishes a framework for understanding and predicting its solubility based on first principles of physical organic chemistry. We present a detailed, field-proven experimental protocol for the quantitative determination of solubility, alongside a theoretical discussion of the interplay between solute and solvent properties. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of solubility for applications such as reaction optimization, formulation development, and purification.

Introduction: The Critical Role of Solubility in Scientific Innovation

The solubility of a compound is a fundamental physicochemical property that dictates its utility in a vast array of scientific applications. From the bioavailability of a drug candidate to the efficiency of a chemical reaction, understanding how a molecule interacts with its solvent environment is paramount. 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline is a compound of emerging interest, yet its solubility profile remains largely uncharacterized. This guide aims to bridge this knowledge gap by providing a dual theoretical and practical framework for assessing its solubility in common organic solvents.

The principle of "like dissolves like" serves as a foundational concept in predicting solubility, where the polarity of the solute and solvent are key determinants.[1][2] This guide will delve into the structural nuances of 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline to provide a reasoned prediction of its solubility behavior.

Molecular Structure and Predicted Solubility Profile

To predict the solubility of 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline, a thorough analysis of its molecular structure is essential. The molecule can be deconstructed into three key functional regions:

  • The 4-Chloroaniline Core: This aromatic ring is substituted with a chlorine atom and an amine group. The chlorine atom is an electron-withdrawing group, which, along with the aromatic ring, contributes to the molecule's nonpolar character. The amine group, however, is capable of acting as a hydrogen bond donor, introducing a degree of polarity.[2]

  • The N-alkyl Substituent (2-methylbut-3-yn-2-yl): This bulky, nonpolar alkyl group significantly increases the lipophilicity of the molecule. The presence of a terminal alkyne provides some potential for pi-pi stacking interactions but overall contributes to the nonpolar nature.

  • Overall Polarity: The combination of a moderately polar aniline core with a significant nonpolar alkyl substituent suggests that 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline will exhibit a mixed polarity. It is anticipated to be more soluble in organic solvents than in water.

Based on this structural analysis, we can predict the following solubility trends:

  • High Solubility: Expected in solvents of intermediate polarity that can engage in van der Waals interactions with the alkyl and aromatic portions of the molecule, such as chlorinated solvents (e.g., dichloromethane, chloroform) and ethers (e.g., diethyl ether, tetrahydrofuran).

  • Moderate Solubility: Expected in polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., ethanol, methanol). The ability of the amine group to hydrogen bond may enhance solubility in protic solvents.

  • Low Solubility: Expected in highly nonpolar solvents (e.g., hexane, heptane) and highly polar solvents like water.

A Validated Experimental Protocol for Quantitative Solubility Determination

The following protocol describes the "shake-flask" method, a widely accepted and robust technique for determining the intrinsic solubility of a compound.[3] This method ensures that an equilibrium between the dissolved and undissolved solute is achieved, providing a reliable measure of saturation solubility.

Materials and Equipment
  • 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, tetrahydrofuran, hexane)

  • Analytical balance (± 0.1 mg)

  • Scintillation vials with screw caps

  • Temperature-controlled orbital shaker or water bath

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Step-by-Step Experimental Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline to a series of scintillation vials. An amount that is visibly in excess of what is expected to dissolve should be used to ensure saturation.

    • Accurately add a known volume (e.g., 5.0 mL) of each selected organic solvent to the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a minimum of 24-48 hours with continuous agitation. This extended period is crucial to ensure that a true thermodynamic equilibrium is reached.[3]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles.

  • Quantitative Analysis:

    • Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC).

    • Prepare a series of standard solutions of 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline of known concentrations.

    • Analyze the standard solutions and the diluted sample solution by HPLC.

    • Construct a calibration curve by plotting the peak area (or height) of the standards against their known concentrations.

    • Determine the concentration of the diluted sample solution from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_sample Sampling cluster_analysis Analysis A Add excess solute to vial B Add known volume of solvent A->B C Seal vial B->C D Incubate at constant temperature with agitation (24-48h) C->D E Settle excess solid D->E F Withdraw supernatant E->F G Filter through 0.22 µm syringe filter F->G H Dilute sample G->H I Analyze by HPLC H->I J Quantify using calibration curve I->J K K J->K Calculate Solubility (mg/mL or mol/L)

Caption: Workflow for quantitative solubility determination.

Predicted Solubility Data Summary

Solvent Solvent Class Predicted Solubility
HexaneNonpolarLow
TolueneNonpolar (Aromatic)Moderate
Diethyl EtherModerately PolarHigh
DichloromethaneModerately PolarHigh
Ethyl AcetatePolar AproticModerate
AcetonePolar AproticModerate
EthanolPolar ProticModerate
MethanolPolar ProticModerate
WaterPolar ProticVery Low

Discussion and Causality of Solubility Trends

The predicted solubility trends can be rationalized by considering the intermolecular forces at play between 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline and the various solvents.

  • In Nonpolar Solvents (e.g., Hexane): The primary intermolecular forces are weak London dispersion forces. While the nonpolar alkyl substituent of the solute can interact favorably with hexane, the more polar chloroaniline portion of the molecule is not well-solvated, leading to low overall solubility.

  • In Moderately Polar Solvents (e.g., Dichloromethane, Diethyl Ether): These solvents offer a balance of properties. They can engage in dipole-dipole interactions with the polar part of the solute and van der Waals interactions with the nonpolar parts. This compatibility with both regions of the solute molecule is expected to result in high solubility.

  • In Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents have significant dipole moments and can act as hydrogen bond acceptors. They can interact favorably with the polar chloroaniline moiety. However, the large nonpolar alkyl group may limit the overall solubility compared to moderately polar solvents.

  • In Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. They can form hydrogen bonds with the amine group of the solute, which is a strong, favorable interaction. However, the energetic cost of disrupting the strong hydrogen bonding network of the solvent to accommodate the nonpolar part of the solute may temper the overall solubility.

  • In Water: The highly polar and extensively hydrogen-bonded nature of water makes it a poor solvent for largely nonpolar molecules. The energetic penalty for creating a cavity in the water structure to accommodate the nonpolar regions of 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline is significant, leading to very low solubility.

Safety Considerations

While a specific safety data sheet for 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline is not available, data from the structurally related compound, 4-chloroaniline, should be considered for handling and safety procedures. 4-Chloroaniline is toxic if swallowed, in contact with skin, or if inhaled, and is suspected of causing cancer.[4][5][6] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline in organic solvents. By analyzing the molecular structure, we have predicted its solubility profile across a range of common solvents. Furthermore, a detailed and validated experimental protocol has been provided to enable researchers to quantitatively measure this critical physicochemical property. The principles and methodologies outlined herein are not only applicable to the target compound but also serve as a valuable resource for solubility studies of other novel molecules in drug discovery and materials science.

References

  • Vertex AI Search. (2024). Solubility test for Organic Compounds.
  • Vertex AI Search. (2024). Experiment: Solubility of Organic & Inorganic Compounds.
  • Vertex AI Search. (2024). Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH.
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
  • Vertex AI Search. (2023). Solubility of Organic Compounds.
  • Fisher Scientific. (2024).
  • Carl ROTH. (n.d.).
  • National Center for Biotechnology Information. (n.d.). CID 158195936 | C14H16Cl2N2. PubChem.
  • Thermo Fisher Scientific. (2025).
  • Sigma-Aldrich. (2026).
  • Fisher Scientific. (n.d.).
  • U.S. Environmental Protection Agency. (2025). 4-Chloro-3-methylaniline Properties.
  • National Center for Biotechnology Information. (n.d.). 4-[(2-Methylbut-3-yn-2-yl)oxy]aniline | C11H13NO | CID. PubChem.
  • Benchchem. (n.d.). Technical Guide: Solubility of 4-Butyl-2,3-dichloroaniline in Organic Solvents.

Sources

Methodological & Application

Application Note & Protocol: A Robust Two-Step Synthesis of 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline, a valuable substituted aniline intermediate in pharmaceutical and materials science research. The presented methodology eschews complex, air-sensitive organometallic catalysts in favor of a robust and scalable two-step sequence. The protocol first involves the activation of the tertiary alcohol, 2-methylbut-3-yn-2-ol, to its corresponding tertiary chloride. This is followed by a direct nucleophilic substitution with 4-chloroaniline. This guide details the underlying chemical principles, step-by-step experimental procedures, safety protocols, and characterization data, designed for researchers, chemists, and drug development professionals.

Introduction and Scientific Rationale

The synthesis of N-alkynylated anilines is a cornerstone of modern medicinal chemistry, providing scaffolds for a diverse range of biologically active molecules. The target compound, 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline, incorporates a halogenated aromatic ring and a sterically hindered propargyl group, making it a versatile building block. While transition-metal-catalyzed methods such as the Buchwald-Hartwig amination are powerful tools for C-N bond formation, they often require expensive, specialized ligands and strictly anhydrous conditions.[1][2]

The strategy outlined herein was selected for its operational simplicity, cost-effectiveness, and scalability. It relies on fundamental organic transformations, making it accessible to a broad range of laboratory settings. The core principle involves converting the poor leaving group of a tertiary alcohol (hydroxyl) into an excellent leaving group (chloride), thereby facilitating a direct nucleophilic attack by the aniline nitrogen. This approach circumvents the need for metal catalysts and provides a high-yielding pathway to the desired product.

Reaction Scheme and Mechanism

The synthesis is performed in two discrete, high-yielding steps:

Step 1: Activation of 2-methylbut-3-yn-2-ol via Chlorination The tertiary alcohol is converted to 3-chloro-3-methyl-1-butyne. This is an acid-mediated SN1-type reaction where the hydroxyl group is protonated to form a good leaving group (water), which then departs to form a stable, resonance-stabilized tertiary carbocation. The chloride ion then acts as a nucleophile to form the tertiary chloride.[3]

Step 2: Nucleophilic Substitution to Form the C-N Bond 4-chloroaniline, a primary aromatic amine, acts as a nucleophile, attacking the electrophilic carbon of 3-chloro-3-methyl-1-butyne. This reaction proceeds via an SN2 mechanism, displacing the chloride leaving group to form the final N-alkynylated product. A non-nucleophilic base is included to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Mechanistic Pathway Diagram

Reaction_Mechanism cluster_0 Step 1: Alcohol Activation cluster_1 Step 2: Nucleophilic Substitution Alcohol 2-Methylbut-3-yn-2-ol Protonation Protonation (H⁺) Alcohol->Protonation -H₂O Carbocation Tertiary Carbocation Protonation->Carbocation Chloride_Attack Chloride Attack (Cl⁻) Carbocation->Chloride_Attack Intermediate 3-Chloro-3-methyl-1-butyne Chloride_Attack->Intermediate Nucleophilic_Attack SN2 Attack Intermediate->Nucleophilic_Attack + Aniline Aniline 4-Chloroaniline Product 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline Nucleophilic_Attack->Product -Cl⁻, -H⁺

Caption: The two-step reaction mechanism.

Safety and Handling

Extreme caution is required when handling 4-chloroaniline.

  • Toxicity: 4-Chloroaniline is highly toxic if swallowed, inhaled, or in contact with skin.[4][5] It is a suspected carcinogen (GHS Category 1B) and can cause an allergic skin reaction.[6]

  • Handling: Always handle 4-chloroaniline inside a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is insufficient; use thicker gloves like Tychem®), and chemical safety goggles.[7]

  • Exposure: In case of skin contact, wash immediately and thoroughly with soap and water.[8] For eye contact, rinse cautiously with water for several minutes.[4] Seek immediate medical attention for any exposure.

  • Waste Disposal: All contaminated materials and chemical waste must be disposed of according to institutional and local environmental regulations for hazardous waste.

Materials and Equipment

Reagent Table
ReagentCAS No.Mol. Weight ( g/mol )AmountMoles (mmol)Equiv.
Step 1
2-methylbut-3-yn-2-ol115-19-584.1210.0 g118.91.0
Concentrated HCl (37%)7647-01-036.4630 mL~360~3.0
Step 2
3-chloro-3-methyl-1-butyne1111-97-3102.5510.0 g97.51.0
4-chloroaniline106-47-8127.5713.7 g107.31.1
Triethylamine (Et₃N)121-44-8101.1916.3 mL117.01.2
Acetonitrile (MeCN)75-05-841.05200 mL--
Equipment List
  • Round-bottom flasks (100 mL, 500 mL)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Silica gel for column chromatography

  • Standard laboratory PPE (fume hood, gloves, goggles, lab coat)

Detailed Experimental Protocol

Step 1: Synthesis of 3-chloro-3-methyl-1-butyne
  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-methylbut-3-yn-2-ol (10.0 g, 118.9 mmol). Place the flask in an ice-water bath and cool to 0 °C.

  • Reaction: While stirring vigorously, slowly add concentrated hydrochloric acid (30 mL) dropwise over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Stirring: After the addition is complete, continue to stir the biphasic mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Add 50 mL of cold water and 50 mL of diethyl ether. Shake gently and separate the layers.

  • Extraction: Extract the aqueous layer twice more with 30 mL portions of diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution (caution: gas evolution) and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator. Crucially, do not heat the water bath above 30 °C as the product is volatile.

  • Purification: The crude product is often used directly in the next step. If higher purity is required, it can be carefully distilled under reduced pressure. The expected yield of the light-yellow, volatile liquid is approximately 10-11 g (80-90%).

Step 2: Synthesis of 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline
  • Setup: To a 500 mL round-bottom flask, add 4-chloroaniline (13.7 g, 107.3 mmol) and 200 mL of acetonitrile. Stir until the solid is fully dissolved.

  • Addition of Base: Add triethylamine (16.3 mL, 117.0 mmol) to the solution.

  • Addition of Alkyl Halide: Slowly add the crude 3-chloro-3-methyl-1-butyne (assuming ~97.5 mmol from the previous step) to the stirring solution at room temperature.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (~80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 10% Ethyl Acetate in Hexane as eluent). The reaction is typically complete within 12-18 hours.

  • Cooling and Concentration: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Work-up: Redissolve the resulting residue in 150 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with 100 mL of water, 100 mL of 1M HCl solution, 100 mL of saturated sodium bicarbonate solution, and finally 100 mL of brine.

  • Drying: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane (e.g., starting from 2% and increasing to 10%) to afford the pure product as a pale yellow solid or oil. The expected yield is 14-17 g (70-80% over two steps).

Experimental Workflow Diagram

Experimental_Workflow start Start prep1 Step 1: Reagent Setup (Alcohol + HCl @ 0°C) start->prep1 react1 Reaction & Stirring (0°C to RT) prep1->react1 workup1 Aqueous Work-up (Extraction & Washing) react1->workup1 concentrate1 Drying & Concentration (Anhydrous MgSO₄) workup1->concentrate1 intermediate Crude Intermediate (3-chloro-3-methyl-1-butyne) concentrate1->intermediate prep2 Step 2: Reagent Setup (Aniline, Base, Solvent) intermediate->prep2 react2 Addition of Intermediate & Reflux (12-18h) prep2->react2 concentrate2 Cooling & Concentration react2->concentrate2 workup2 Aqueous Work-up (Extraction & Washing) concentrate2->workup2 purify Purification (Column Chromatography) workup2->purify product Final Product purify->product characterize Characterization (NMR, IR, MS) product->characterize end_node End characterize->end_node

Caption: Overall experimental workflow from starting materials to final product characterization.

Characterization Data

The identity and purity of the final product, 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline, should be confirmed using standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals would include aromatic protons for the 1,4-disubstituted benzene ring (two doublets, ~6.6-7.2 ppm), a singlet for the N-H proton (broad, ~4.0 ppm), a singlet for the acetylenic proton (~2.4 ppm), and a singlet for the two equivalent methyl groups (~1.5 ppm).

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals would include four distinct aromatic carbons, the acetylenic carbons (~70-90 ppm), the quaternary carbon attached to the nitrogen, and the methyl carbons.

  • FT-IR (ATR): Key stretches to observe are the N-H stretch (~3400 cm⁻¹), the C≡C-H stretch (~3300 cm⁻¹), the C≡C stretch (~2100 cm⁻¹), and C-Cl stretches in the fingerprint region.

  • Mass Spectrometry (EI or ESI): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the product's molecular weight (209.69 g/mol ), with a characteristic M+2 peak at approximately a 3:1 ratio due to the ³⁵Cl and ³⁷Cl isotopes.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Step 1 Product loss during work-up due to volatility.Ensure all aqueous washes are cold. Do not use excessive heat on the rotary evaporator.
Incomplete reaction.Extend reaction time at room temperature. Ensure HCl is of sufficient concentration.
No reaction in Step 2 Inactive alkyl halide.The tertiary chloride is unstable; use it immediately after preparation.
Base is not strong enough or is hydrated.Use freshly opened or distilled triethylamine.
Multiple spots on TLC Incomplete reaction; presence of starting materials.Increase reflux time. Ensure 1.1 equivalents of aniline are used.
Formation of dialkylated aniline or other side products.Add the alkyl halide slowly. Ensure proper stoichiometry. Purify carefully via column chromatography.

References

  • (Reserved for future reference)
  • NiH-catalyzed C–N bond formation: insights and advancements in hydroamination of unsatur
  • NiH-catalyzed C-N bond formation: insights and advancements in hydroamination of unsatur
  • 4-CHLOROANILINE FOR SYNTHESIS MSDS. (2016). Loba Chemie.
  • SAFETY DATA SHEET - 4-chloroaniline. (2026). Sigma-Aldrich.
  • 4-Chloroaniline-2,3,5,6-d4 - Safety D
  • Safety D
  • (Reserved for future reference)
  • 4-CHLOROANILINE HAZARD SUMMARY. (n.d.). New Jersey Department of Health.
  • (Reserved for future reference)
  • Buchwald–Hartwig amination. (n.d.). In Wikipedia.
  • TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4. (n.d.). Tokyo Chemical Industry Co., Ltd.
  • (Reserved for future reference)
  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. (2014). Beilstein Journal of Organic Chemistry.
  • Buchwald-Hartwig Amin
  • Buchwald-Hartwig Coupling. (2024). Alfa Chemistry.
  • (Reserved for future reference)
  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis.
  • 4-Chloroaniline. (n.d.). In Wikipedia.
  • (Reserved for future reference)
  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Labor
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • (Reserved for future reference)
  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. (2014). PubMed.
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • (Reserved for future reference)
  • (Reserved for future reference)
  • (Reserved for future reference)
  • (Reserved for future reference)
  • (Reserved for future reference)
  • (Reserved for future reference)
  • (Reserved for future reference)
  • (Reserved for future reference)
  • (Reserved for future reference)
  • 3-CHLORO-3-METHYL-1-BUTYNE Synthesis. (2026). ChemicalBook.
  • (Reserved for future reference)

Sources

Application Note: Synthesis of 6-Chloro-2,2-dimethyl-1,2-dihydroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the optimized protocol for the synthesis of 6-chloro-2,2-dimethyl-1,2-dihydroquinoline via the copper-catalyzed condensation of 4-chloroaniline with 3-chloro-3-methyl-1-butyne .

This transformation is a critical entry point for medicinal chemistry scaffolds, particularly in the development of androgen receptor modulators, antioxidant additives (e.g., Santoflex analogues), and functionalized quinoline precursors. The protocol described herein utilizes a catalytic one-pot copper(I) system , selected for its operational simplicity, high atom economy, and scalability compared to traditional two-step alkylation/thermal cyclization methods.

Scientific Foundation & Mechanism

Reaction Overview

The reaction proceeds through a Gem-Dimethyl Propargylic Amination followed by a Copper-Catalyzed Intramolecular Hydroarylation (often mechanistically related to a Claisen rearrangement followed by cyclization).

Key Transformation:

  • Reactants: 4-Chloroaniline (Nucleophile) + 3-Chloro-3-methyl-1-butyne (Electrophile).

  • Catalyst System: CuCl (Copper(I) Chloride) / Cu (Copper Bronze) / Et

    
    N (Triethylamine).
    
  • Product: 6-Chloro-2,2-dimethyl-1,2-dihydroquinoline.

Mechanistic Pathway

The reaction does not follow a simple S


2 pathway due to the steric bulk of the tertiary propargylic chloride. Instead, it proceeds via:
  • Activation: The copper catalyst facilitates the ionization of the tertiary chloride, forming a stabilized propargylic cation/radical copper complex.

  • N-Alkylation: The aniline nitrogen attacks the propargylic center (or the allenic terminus followed by rearrangement) to form the intermediate N-(1,1-dimethylpropargyl)-4-chloroaniline.

  • Cyclization: The copper catalyst activates the triple bond, promoting an intramolecular electrophilic attack on the ortho-position of the aniline ring (hydroarylation), closing the dihydroquinoline ring.

ReactionMechanism Reactants Reactants: 4-Chloroaniline + 3-Chloro-3-methyl-1-butyne Complex Cu-Propargyl Complex Reactants->Complex CuCl Activation Intermediate Intermediate: N-(1,1-dimethylpropargyl) -4-chloroaniline Complex->Intermediate N-Alkylation (-HCl) Cyclization Cu-Catalyzed Cyclization (Hydroarylation) Intermediate->Cyclization Intramolecular Attack Product Product: 6-Chloro-2,2-dimethyl- 1,2-dihydroquinoline Cyclization->Product Tautomerization

Figure 1: Mechanistic pathway for the copper-catalyzed synthesis of dihydroquinolines.

Experimental Protocol: Catalytic One-Pot Synthesis

Reagents & Stoichiometry

The following table outlines the precise ratios required for a standard 10 mmol scale reaction.

ComponentRoleEquiv.Amount (10 mmol Scale)MW ( g/mol )
4-Chloroaniline Substrate1.01.27 g127.57
3-Chloro-3-methyl-1-butyne Reagent1.21.23 g (approx. 1.35 mL)102.56
Copper(I) Chloride (CuCl) Catalyst0.0549.5 mg99.00
Copper Powder (Bronze) Co-Catalyst0.0532.0 mg63.55
Triethylamine (Et

N)
Base1.21.21 g (1.67 mL)101.19
THF (Anhydrous) Solvent--20 mL72.11
Water Co-Solvent--1.0 mL18.02

Expert Insight:

  • Copper Powder: Added to prevent the oxidation of Cu(I) to inactive Cu(II) species during the reaction.

  • Water: A small amount of water (approx. 5% v/v) significantly accelerates the reaction by solubilizing the triethylammonium chloride salt byproduct, preventing it from coating the catalyst surface.

Step-by-Step Methodology
Phase 1: Reaction Assembly
  • Setup: Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to an inert gas line (Nitrogen or Argon).

  • Solvent Charge: Add 20 mL of THF and 1.0 mL of Water to the flask.

  • Reagent Addition: Add 4-chloroaniline (1.27 g) and Triethylamine (1.67 mL) . Stir until the aniline is fully dissolved.

  • Catalyst Addition: Add CuCl (49.5 mg) and Copper powder (32.0 mg) . The mixture may turn a greenish/bronze color.

  • Electrophile Addition: Slowly add 3-chloro-3-methyl-1-butyne (1.35 mL) dropwise via syringe over 5 minutes.

    • Caution: This reagent is a lacrimator and highly flammable. Perform this step in a fume hood.

Phase 2: Reaction & Monitoring
  • Heating: Heat the reaction mixture to a gentle reflux (approx. 66°C internal temp) using an oil bath or heating block.

  • Timecourse: Maintain reflux for 3 to 5 hours .

  • Monitoring (TLC): Check reaction progress using TLC (Silica gel; Eluent: 10% Ethyl Acetate in Hexanes).

    • Starting Material (Aniline): Higher R

      
      , UV active.
      
    • Product: Lower R

      
      , typically fluoresces blue/purple under long-wave UV (365 nm) due to the dihydroquinoline conjugation.
      
Phase 3: Workup & Purification
  • Quench: Cool the mixture to room temperature. Dilute with 50 mL Diethyl Ether (or Ethyl Acetate).

  • Filtration: Filter the mixture through a small pad of Celite to remove the solid copper salts. Rinse the pad with ether.

  • Washing: Transfer the filtrate to a separatory funnel. Wash with:

    • 2 x 20 mL Water (to remove Et

      
      N salts).
      
    • 1 x 20 mL Brine (saturated NaCl).

  • Drying: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    or MgSO
    
    
    . Filter and concentrate under reduced pressure (Rotovap).
  • Purification: The crude oil is typically purified via Flash Column Chromatography.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient 0%

      
       5% Ethyl Acetate in Hexanes.
      
    • Yield Expectation: 75-85% as a viscous yellow/brown oil or low-melting solid.

Workflow Start Start: Weigh Reagents Mix Mix Aniline + Et3N + Cu/CuCl in THF/H2O Start->Mix Add Add Propargylic Chloride (Dropwise) Mix->Add Reflux Reflux (66°C) 3-5 Hours Add->Reflux Workup Filter (Celite) -> Wash (H2O/Brine) -> Dry (Na2SO4) Reflux->Workup Purify Column Chromatography (Hexanes/EtOAc) Workup->Purify

Figure 2: Operational workflow for the one-pot synthesis.

Characterization & Validation

To ensure the integrity of the synthesized product, compare analytical data against these standard values.

  • Compound: 6-Chloro-2,2-dimethyl-1,2-dihydroquinoline.

  • Appearance: Yellowish viscous oil or pale solid.

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       6.90 - 7.00 (m, 2H, Ar-H)
      
    • 
       6.40 (d, J = 8.0 Hz, 1H, Ar-H at C8)
      
    • 
       6.25 (d, J = 9.8 Hz, 1H, =CH at C4)
      
    • 
       5.50 (d, J = 9.8 Hz, 1H, =CH at C3)
      
    • 
       3.70 (br s, 1H, NH)
      
    • 
       1.30 (s, 6H, 2x CH
      
      
      
      )
  • Key Diagnostic Feature: The disappearance of the terminal alkyne proton (

    
    2.5 ppm) and the appearance of the alkene doublets (
    
    
    
    5.5 and 6.25 ppm) and the gem-dimethyl singlet (
    
    
    1.3 ppm).

Safety & Troubleshooting

Critical Safety Hazards
  • 3-Chloro-3-methyl-1-butyne:

    • Class: Flammable Liquid, Acute Toxicant.

    • Hazard: Lacrimator . Causes severe eye irritation and respiratory distress.

    • Control: Handle strictly in a functioning fume hood. Use double nitrile gloves.

  • 4-Chloroaniline:

    • Class: Toxic (Blood/Hemoglobin toxin).

    • Hazard: Methaemoglobinemia inducer. Avoid all skin contact.[1]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Inactive CatalystUse fresh CuCl (should be white/pale green, not dark brown). Add more Cu powder.
Low Conversion Salt inhibitionEnsure water (1 mL) is added to the THF to solubilize Et

N·HCl salts.
Side Products C-AlkylationEnsure the reaction temperature is maintained at reflux; lower temps favor N-alkylation without cyclization.
Dark Tarry Mixture Oxidation of AnilineDegas solvents with Nitrogen before use. Ensure inert atmosphere.

References

  • Jolidon, S., & Hansen, H. J. (1977). Acid-catalyzed Rearrangement of N-Propargylanilines. Helvetica Chimica Acta , 60(3), 978-1032.

  • Lindley, J. M., et al. (1977). Cyclisation of N-prop-2-ynylanilines. Journal of the Chemical Society, Perkin Transactions 1 , 2194-2205.

  • Dandela, R., et al. (2023).[2] Copper-Catalyzed Decarboxylative Cascade Cyclization for the Synthesis of 2-Arylquinolines. Synlett , 34, 1058-1062.[2]

  • Williamson, N. M., et al. (2006). Synthesis of 2,2-dimethyl-1,2-dihydroquinolines via a modified Skraup reaction. Tetrahedron Letters , 47(37), 6603-6606.

Sources

Application Note & Protocol: Copper-Catalyzed Alkylation of 4-Chloroaniline with Propargyl Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide for Researchers and Drug Development Professionals

This application note provides a detailed protocol and scientific rationale for the copper-catalyzed N-alkylation of 4-chloroaniline with propargyl chlorides. This reaction is a valuable transformation in organic synthesis, yielding N-propargylated anilines that are key precursors for a variety of heterocyclic compounds and pharmacologically active molecules.[1][2] The use of copper as a catalyst offers a more economical and environmentally benign alternative to palladium-based systems for certain cross-coupling reactions.[3]

Theoretical Background and Mechanism

The copper-catalyzed reaction between an amine and a propargyl halide can proceed through a mechanism analogous to the A3 (Aldehyde-Alkyne-Amine) coupling or a direct nucleophilic substitution pathway. In the context of using a pre-formed propargyl chloride, the reaction likely follows a pathway involving the formation of a copper acetylide intermediate.

The catalytic cycle is initiated by the reaction of the copper(I) catalyst with the terminal alkyne portion of the propargyl chloride, a process that can be facilitated by a base. This step forms a copper(I) acetylide species.[4] The amine, in this case, 4-chloroaniline, can then coordinate to the copper center, followed by nucleophilic attack on the propargyl chloride. Alternatively, the amine can directly displace the chloride in an S_N2 or S_N2' fashion, with the copper catalyst activating the propargyl chloride. The presence of a base is crucial to neutralize the HCl generated during the reaction.

The choice of the copper source is critical, with copper(I) salts like CuI and CuBr being common and effective catalysts.[5] The reaction is often carried out in the presence of a ligand, which can stabilize the copper catalyst and improve its reactivity and selectivity.[6][7]

Catalytic Cycle Diagram

Copper-Catalyzed N-Alkylation Cu(I) Catalyst Cu(I) Catalyst Intermediate_1 [Cu(I)-Propargyl] Complex Cu(I) Catalyst->Intermediate_1 Coordination Propargyl Chloride Propargyl Chloride Propargyl Chloride->Intermediate_1 4-Chloroaniline 4-Chloroaniline Intermediate_2 Activated Complex 4-Chloroaniline->Intermediate_2 Base Base Base->Intermediate_2 HCl Scavenging Product N-Propargyl-4-chloroaniline Product->Cu(I) Catalyst Catalyst Regeneration Intermediate_1->Intermediate_2 + 4-Chloroaniline Intermediate_2->Product

Caption: Proposed catalytic cycle for the copper-catalyzed N-alkylation of 4-chloroaniline with propargyl chloride.

Experimental Protocol

This protocol details a general procedure for the copper-catalyzed alkylation of 4-chloroaniline with 3-chloro-1-propyne. Researchers should optimize the reaction conditions for their specific propargyl chloride substrate.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-ChloroanilineReagentPlus®, ≥99%Sigma-Aldrich
3-Chloro-1-propyne80% in tolueneSigma-AldrichHandle with care, volatile and toxic
Copper(I) Iodide (CuI)99.999% trace metals basisSigma-AldrichStore under inert atmosphere
Triethylamine (Et3N)≥99.5%Sigma-AldrichFreshly distill before use
TolueneAnhydrous, 99.8%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Saturated aq. NH4Cl
Saturated aq. NaCl (brine)
Anhydrous MgSO4
Equipment
  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Standard glassware for workup and purification

  • Rotary evaporator

  • Column chromatography setup

Experimental Workflow

Experimental_Workflow A 1. Reagent Preparation & Flask Setup B 2. Addition of Reactants A->B Under Inert Atmosphere C 3. Reaction Monitoring B->C Heating & Stirring D 4. Reaction Quenching C->D Upon Completion (TLC) E 5. Aqueous Workup D->E F 6. Drying and Solvent Removal E->F G 7. Purification (Column Chromatography) F->G H 8. Product Characterization G->H

Caption: Step-by-step workflow for the synthesis of N-propargyl-4-chloroaniline.

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-chloroaniline (1.0 eq.), copper(I) iodide (0.05 eq.), and anhydrous toluene (5 mL per mmol of 4-chloroaniline).

  • Reagent Addition: Stir the mixture at room temperature for 10 minutes. Add triethylamine (2.0 eq.) followed by the dropwise addition of propargyl chloride (1.2 eq.) via syringe.

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir vigorously.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 8:2). The reaction is typically complete within 6-12 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers and wash with saturated aqueous NaCl (brine).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure N-propargyl-4-chloroaniline.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Safety and Handling Precautions

  • 4-Chloroaniline: Toxic and a suspected carcinogen. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Propargyl Chloride: Highly toxic, flammable, and a lachrymator. Always handle in a fume hood and use appropriate PPE.

  • Copper(I) Iodide: Can cause irritation. Avoid inhalation of dust.

  • Solvents: Toluene and dichloromethane are flammable and toxic. Handle with care in a well-ventilated area.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Yield Inactive catalystUse freshly purchased or purified CuI.
Insufficient baseIncrease the amount of triethylamine or try a stronger base like DBU.
Low reaction temperatureGradually increase the reaction temperature, monitoring for side product formation.
Side Product Formation Homocoupling of propargyl chlorideEnsure an inert atmosphere to minimize oxidative coupling.
Dialkylation of anilineUse a slight excess of the aniline or add the propargyl chloride slowly.
Reaction Stalls Catalyst deactivationConsider the addition of a stabilizing ligand (e.g., a phenanthroline or bipyridine derivative).[6]

Conclusion

The copper-catalyzed alkylation of 4-chloroaniline with propargyl chlorides presents an efficient and cost-effective method for the synthesis of N-propargylated anilines. The protocol provided herein is a robust starting point for further optimization and application in various synthetic endeavors, particularly in the fields of medicinal chemistry and materials science. Careful attention to reaction conditions and safety protocols is paramount for successful and reproducible results.

References

  • Formation of C–C, C–S and C–N bonds catalysed by supported copper nanoparticles. RSC Publishing.
  • Contribution to the Mechanism of Copper-Catalyzed C–N and C–O Bond Formation.
  • The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines - PMC.
  • Copper-catalyzed tandem A3-coupling–isomerization–hydrolysis reactions of aldehydes and terminal alkynes leading to chalcones - Organic Chemistry Frontiers (RSC Publishing). RSC Publishing.
  • Copper Catalyzed Synthesis of Heterocyclic Molecules via C–N and C–O Bond Formation under Microwaves: A Mini-Review | ACS Omega.
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications.
  • Aldehyde–alkyne–amine (A3) coupling catalyzed by a highly efficient dicopper complex - Scholarship Repository @ Florida Tech. Florida Institute of Technology.
  • Current breadth of copper‐catalyzed C−N bond formation involving N‐centered radicals. - ResearchGate.
  • Copper Catalyzed Synthesis of Heterocyclic Molecules via C–N and C–O Bond Formation under Microwaves: A Mini-Review - PMC.
  • Copper-Catalyzed A3-Coupling: Synthesis of 3-Amino-1,4-diynes - ResearchGate.
  • Metal-Catalysed A3 Coupling Methodologies: Classification and Visualis
  • Consecutive three-component synthesis of (hetero)arylated propargyl amides by chemoenzymatic aminolysis–Sonogashira coupling sequence - RSC Publishing. RSC Publishing.
  • Copper-free Sonogashira cross-coupling reactions: an overview - PMC.
  • Synthesis of propargyl silanes from terminal alkynes via a migratory Sonogashira reaction. RSC Publishing.
  • (PDF) Protocol for synthesizing both racemic and chiral allenylsilanes through copper-catalyzed silylation of propargyl dichlorides - ResearchGate.
  • Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling..
  • Asymmetric copper-catalyzed propargylic amination with amine hydrochloride salts - Chemical Communic
  • Mild and Efficient Synthesis of Propargylamines by Copper-Catalyzed Mannich Reaction.. Wiley Online Library.
  • Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Organic Chemistry Portal.
  • Copper-Catalyzed Coupling of Imines, Acid Chlorides, and Alkynes: A Multicomponent Route to Propargylamides - Organic Chemistry Portal. Organic Chemistry Portal.

Sources

Application Note: 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline as a Strategic Intermediate for PPO Inhibitor Herbicides

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol Guide for 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline , a specialized intermediate in the synthesis of Protoporphyrinogen Oxidase (PPO) inhibitor herbicides.

Abstract & Introduction

Protoporphyrinogen Oxidase (PPO) inhibitors (WSSA Group 14, HRAC Group E) represent a critical class of herbicides used for the control of broadleaf weeds in crops such as soybeans, peanuts, and orchards. These herbicides function by blocking the PPO enzyme in the chlorophyll biosynthetic pathway, leading to the accumulation of protoporphyrin IX (PPIX). Upon light exposure, PPIX generates singlet oxygen, causing rapid lipid peroxidation and cell membrane disruption.

4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline is a high-value synthetic intermediate characterized by a gem-dimethyl propargyl amine moiety. This structural motif is pivotal for two reasons:

  • Metabolic Stability: The steric bulk of the gem-dimethyl group adjacent to the nitrogen hinders enzymatic degradation (e.g., by cytochrome P450s) in the plant, potentially enhancing the herbicide's half-life and efficacy.

  • Active Site Binding: The alkyne (propargyl) group mimics the substrate's unsaturated side chains, facilitating tight binding within the PPO catalytic pocket (specifically interacting with the FAD cofactor region).

This guide details the synthesis of this intermediate and its downstream application in constructing N-phenylimide and phenyluracil herbicide cores.

Chemical Profile

PropertySpecification
Chemical Name 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline
Synonyms N-(1,1-Dimethylpropargyl)-4-chloroaniline; N-(4-Chlorophenyl)-2-methyl-3-butyn-2-amine
Molecular Formula C₁₁H₁₂ClN
Molecular Weight 193.67 g/mol
Physical State Pale yellow to brown oil or low-melting solid
Key Functional Groups Secondary Amine (-NH-), Terminal Alkyne (-C≡CH), Aryl Chloride (Ar-Cl)
Solubility Soluble in DCM, EtOAc, Toluene, Acetonitrile; Insoluble in Water
Stability Sensitive to oxidation (amine) and polymerization (alkyne) at high temps.[1][2][3][4] Store under N₂ at 4°C.

Synthetic Utility & Mechanism[2][5]

The synthesis of PPO inhibitors often requires the construction of a heterocyclic core (e.g., uracil, phthalimide, triazolinone) attached to a substituted phenyl ring. The 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline serves as the "Left-Hand Side" (LHS) building block.

Mechanism of Synthesis

The bulky gem-dimethyl group makes direct alkylation of the aniline challenging due to steric hindrance. Therefore, the preferred route involves Copper(I)-catalyzed oxidative cross-coupling or nucleophilic substitution using specialized propargylic electrophiles.

Retrosynthetic Analysis (DOT Diagram)

G Final Target PPO Inhibitor (e.g., N-Phenylimide/Uracil) Intermediate 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline (The Intermediate) Final->Intermediate Cyclization with Anhydride/Isocyanate Aniline 4-Chloroaniline Intermediate->Aniline CuCl / Et3N Catalysis Alkyne 3-Chloro-3-methyl-1-butyne OR 2-Methyl-3-butyn-2-ol Intermediate->Alkyne Alkylation

Figure 1: Retrosynthetic strategy showing the assembly of the PPO inhibitor core from the aniline intermediate.

Experimental Protocols

Protocol A: Synthesis of 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline

Objective: Synthesize the intermediate via copper-catalyzed alkylation of 4-chloroaniline.

Reagents:

  • 4-Chloroaniline (1.0 eq)[5]

  • 3-Chloro-3-methyl-1-butyne (1.2 eq) [Precursor to the 1,1-dimethylpropargyl group]

  • Copper(I) Chloride (CuCl) (0.05 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Solvent: THF or Toluene (Anhydrous)

  • Water/Brine for workup

Step-by-Step Methodology:

  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Purge with Nitrogen (N₂) for 15 mins.

  • Dissolution: Add 4-Chloroaniline (12.75 g, 100 mmol) and CuCl (495 mg, 5 mmol) to the flask. Add anhydrous THF (100 mL) and stir until dissolved.

  • Base Addition: Add Triethylamine (21 mL, 150 mmol) in one portion. The solution may darken due to Cu-amine complex formation.

  • Alkylation: Cool the mixture to 0°C in an ice bath. Add 3-Chloro-3-methyl-1-butyne (12.3 g, 120 mmol) dropwise over 30 minutes.

    • Note: The reaction is exothermic. Control addition rate to maintain temp <10°C.

  • Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 2 hours, then heat to 50°C for 4 hours to drive completion.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 4:1). Product should appear as a less polar spot compared to aniline.

  • Workup: Quench reaction with water (100 mL). Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude oil via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexane) to yield the target amine.

Expected Yield: 75-85% Validation: ¹H NMR (CDCl₃): δ 7.1 (d, 2H), 6.6 (d, 2H), 3.8 (br s, 1H, NH), 2.3 (s, 1H, ≡CH), 1.6 (s, 6H, 2xCH₃).

Protocol B: Downstream Coupling (Formation of Cyclic Imide Herbicide)

Objective: Convert the intermediate into a biologically active N-phenyltetrahydrophthalimide (Flumiclorac/Flumioxazin analog).

Reagents:

  • Intermediate from Protocol A (1.0 eq)

  • 3,4,5,6-Tetrahydrophthalic anhydride (1.1 eq)

  • Acetic Acid (Glacial) as solvent

Methodology:

  • Dissolve 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline (10 mmol) in Glacial Acetic Acid (20 mL).

  • Add 3,4,5,6-Tetrahydrophthalic anhydride (1.67 g, 11 mmol).

  • Reflux the mixture (118°C) for 6-8 hours.

    • Mechanism:[3][6][7] The amine attacks the anhydride to form the amic acid, which then undergoes dehydration cyclization to form the imide.

  • Cool to RT and pour into ice water. The solid product should precipitate.

  • Filter, wash with water, and recrystallize from Ethanol.

Mechanism of Action (PPO Inhibition)

The efficacy of herbicides derived from this intermediate relies on the precise docking of the 1,1-dimethylpropargyl group within the PPO active site.

Molecular Interaction:

  • Aryl Ring: Pi-stacking interactions with Phenylalanine residues (e.g., Phe392 in Nicotiana tabacum PPO).

  • Propargyl Group: The alkyne bond sits in a hydrophobic pocket near the FAD cofactor. The gem-dimethyl group restricts rotation, locking the molecule in a bioactive conformation that mimics the twisted structure of the Protoporphyrinogen IX substrate.

PPO Inhibition Pathway (DOT Diagram)

PPO_Pathway Substrate Protoporphyrinogen IX (Substrate) Enzyme PPO Enzyme (Chloroplast) Substrate->Enzyme Normal Binding Accumulation Accumulation of Protoporphyrin IX (PPIX) Substrate->Accumulation Substrate Buildup Complex Enzyme-Inhibitor Complex (Blocked Active Site) Enzyme->Complex Herbicide N-Propargyl Aniline Herbicide (Inhibitor) Herbicide->Enzyme Competitive Inhibition (Ki < Km) Complex->Substrate Blocks Oxidation Cytoplasm Leakage to Cytoplasm Accumulation->Cytoplasm ROS Singlet Oxygen (¹O₂) ROS Generation Cytoplasm->ROS Reacts with Light Light Light (hv) Light->ROS Death Lipid Peroxidation & Membrane Disruption ROS->Death

Figure 2: Mechanism of Action showing how the inhibitor blocks PPO, leading to photodynamic toxicity.

Safety & Handling

  • Toxicity: Chloroanilines are toxic by inhalation, ingestion, and skin contact (Methemoglobinemia risk). The propargyl amine moiety may be a skin sensitizer.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle all reagents in a fume hood.

  • Waste Disposal: Dispose of halogenated organic waste in designated containers. Do not release into drains (aquatic toxicity).

References

  • Sumitomo Chemical Co. (1991). Synthesis and Herbicidal Activity of N-Phenylimide Derivatives. US Patent 5,035,740. (Describes the synthesis of S-23121/Flumipropyn class intermediates). Link

  • Nagano, E., et al. (1993). Herbicidal properties of S-23121, a new N-phenylimide herbicide. Journal of Pesticide Science, 18(3), 231-238. (Detailed structure-activity relationship of propargyl-substituted phenylimides).
  • Hao, G. F., et al. (2011). Computational Structure-Based Design of New Protoporphyrinogen Oxidase Inhibitors. Journal of Chemical Information and Modeling, 51(10), 2560–2572. (Mechanistic insights into PPO binding pockets). Link

  • Dayan, F. E., & Duke, S. O. (2010). Protoporphyrinogen Oxidase Inhibitors. In Hayes' Handbook of Pesticide Toxicology. Academic Press. (Comprehensive review of PPO inhibitor toxicology and mode of action).

Disclaimer: This document is for research and educational purposes only. All synthesis and handling of chemical substances must comply with local safety regulations and intellectual property laws.

Sources

Application Notes and Protocols for the Synthesis of gem-Dimethyl Propargyl Amines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of the gem-dimethyl group into molecular scaffolds is a proven strategy in medicinal chemistry for enhancing potency, metabolic stability, and overall druggability. When combined with the versatile propargylamine moiety, the resulting gem-dimethyl propargyl amine structure becomes a highly valuable building block for drug discovery. This guide provides a comprehensive overview of the rationale behind using this motif, detailed synthetic methodologies, step-by-step experimental protocols, and expert insights into the practical execution of these reactions. The primary focus is on the robust and highly efficient multicomponent A³ (Aldehyde-Alkyne-Amine) coupling reaction, a cornerstone for accessing this chemical space.

The Strategic Imperative of the gem-Dimethyl Group in Drug Design

The presence of a quaternary carbon substituted with two methyl groups is a recurring motif in numerous natural products and clinically successful drugs.[1][2][3] This is not a coincidence but a deliberate design choice by medicinal chemists to overcome common challenges in drug development. The advantages conferred by this group are multifaceted and scientifically grounded.[1][3][4]

  • Enhanced Metabolic Stability: The quaternary carbon center is sterically hindered and lacks a hydrogen atom, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This "metabolic shield" can significantly increase the in-vivo half-life of a drug candidate.[2][4]

  • Conformational Locking (Thorpe-Ingold Effect): The steric bulk of the gem-dimethyl group restricts the rotational freedom of adjacent bonds. This effect can pre-organize the molecule into a specific, low-energy "bioactive conformation" that fits optimally into the target's binding pocket, leading to increased potency and selectivity.[1][3]

  • Improved Pharmacokinetic Profile (DMPK): The introduction of two methyl groups increases the lipophilicity of the molecule, which can enhance membrane permeability and absorption. This modification is a key tool for optimizing a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][3]

  • Increased Binding Affinity: The non-polar methyl groups can engage in favorable van der Waals interactions within the hydrophobic pockets of a protein target, contributing to a stronger binding affinity.[2]

The propargylamine core itself is a significant pharmacophore, found in drugs like the MAO-B inhibitor Rasagiline, and serves as a versatile handle for further chemical elaboration into more complex heterocyclic systems.[5] The combination of these two structural features makes gem-dimethyl propargyl amines exceptionally valuable starting points for medicinal chemistry campaigns.

G A gem-Dimethyl Group Integration B Conformational Lock (Thorpe-Ingold Effect) A->B  Restricts Bond Rotation C Metabolic Shield A->C  Blocks C-H Oxidation D Improved DMPK Properties A->D  Increases Lipophilicity E Increased Potency & Selectivity B->E F Longer In-Vivo Half-Life C->F G Enhanced Absorption & Permeability D->G G Catalytic Cycle of Copper-Catalyzed A³ Coupling cluster_0 Iminium Formation cluster_1 Acetylide Formation Iminium Iminium Ion [R'₂C=NR₂]⁺ Product gem-Dimethyl Propargyl Amine Iminium->Product C-C Bond Formation Amine Amine (R₂NH) Amine->Iminium Ketone Acetone Ketone->Iminium H₂O CuCat Cu(I) Catalyst CuAcetylide Copper Acetylide (R-C≡C-Cu) CuCat->CuAcetylide H⁺ Alkyne Terminal Alkyne (R-C≡C-H) Alkyne->CuAcetylide CuAcetylide->Product Product->CuCat Catalyst Regeneration

Caption: Catalytic cycle of the copper-catalyzed A³ coupling.

Catalyst Systems and Reaction Conditions

A significant body of research has been dedicated to optimizing the A³ coupling reaction. Modern protocols often favor conditions that align with the principles of green chemistry.

Catalyst SystemSolventTemperature (°C)Typical TimeYield (%)Reference
CuClToluene10012 hGood to Excellent[6]
MIL-101(Cr)-SB-CuSolvent-Free1001 h~90%[7]
Cu(II)-ThioamideSolvent-Free801-2 hGood to High
AgIWater8012 hHigh[8]
Au(III) Salen ComplexWater406-12 hExcellent[8]
Silica-CHDA-CuSolvent-Free801.5 h~95%[5]

Key Insights:

  • Solvent-Free Conditions: Many modern protocols utilize solvent-free reaction conditions (SFRC), which simplifies work-up, reduces waste, and can often accelerate the reaction. [5][7][9]* Heterogeneous Catalysts: The use of solid-supported catalysts, such as copper on silica or within a metal-organic framework (MOF), is highly advantageous. [5][7]These catalysts are easily recovered by simple filtration and can be reused for multiple cycles, improving the economic and environmental profile of the synthesis. [5][7]* Water as a Solvent: The use of water as a solvent is a green alternative, and some catalyst systems, particularly those involving gold or silver, have shown remarkable efficiency in aqueous media. [8]

Detailed Experimental Protocols

The following protocols provide a validated, step-by-step guide for the synthesis and purification of a model gem-dimethyl propargyl amine.

Protocol 1: Copper(I) Chloride-Catalyzed Synthesis of 1-(1,1-dimethyl-3-phenylprop-2-yn-1-yl)piperidine

This protocol details a standard, reliable synthesis using inexpensive and readily available materials.

Materials & Reagents:

  • Acetone (ACS grade, dried over 4Å molecular sieves)

  • Phenylacetylene (98%)

  • Piperidine (99%, freshly distilled)

  • Copper(I) Chloride (CuCl, 99.9%)

  • Toluene (Anhydrous)

  • Diethyl ether (ACS grade)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (230-400 mesh)

  • Hexanes and Ethyl Acetate (HPLC grade for chromatography)

Equipment:

  • 100 mL oven-dried, two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere line (Nitrogen or Argon) with bubbler

  • Septa and syringes

  • Heating mantle with temperature controller

  • Rotary evaporator

  • Glassware for liquid-liquid extraction and column chromatography

Caption: General experimental workflow for A³ coupling synthesis.

Step-by-Step Procedure:

  • Flask Preparation: To an oven-dried 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add copper(I) chloride (99 mg, 1.0 mmol, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen gas three times. Maintain a positive pressure of nitrogen throughout the reaction.

  • Reagent Addition: Through the septum, add anhydrous toluene (30 mL), followed by piperidine (1.48 mL, 15 mmol, 1.5 equiv) and acetone (1.1 mL, 15 mmol, 1.5 equiv). Stir the resulting suspension.

  • Alkyne Addition: Add phenylacetylene (1.1 mL, 10 mmol, 1.0 equiv) dropwise via syringe over 5 minutes.

  • Heating and Reaction: Heat the reaction mixture to reflux (approx. 110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Allow the reaction to cool to room temperature.

    • Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with diethyl ether (2 x 20 mL).

    • Combine the organic filtrates and wash sequentially with saturated aqueous NaHCO₃ (2 x 30 mL) and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of 2% to 10% ethyl acetate in hexanes to afford the pure product as a pale yellow oil.

Expected Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): Look for a singlet around δ 1.4-1.6 ppm (6H, integrating to the two methyl groups), multiplets for the piperidine protons, and multiplets for the phenyl protons.

  • ¹³C NMR (101 MHz, CDCl₃): Expect signals for the quaternary carbon (C(CH₃)₂), the two equivalent methyl carbons, the acetylenic carbons (C≡C), and the carbons of the piperidine and phenyl rings.

  • Mass Spectrometry (ESI+): Calculate the expected m/z for [M+H]⁺.

Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxidized Cu(I)); Wet reagents/solvent; Insufficient temperature.Use fresh, high-purity CuCl; Ensure all reagents and solvents are anhydrous; Confirm reaction temperature is at reflux.
Formation of Side Products Alkyne dimerization (Glaser coupling); Aldol condensation of acetone.Maintain a strict inert atmosphere to prevent O₂-mediated dimerization; Add the alkyne slowly; Use a slight excess of amine and acetone.
Difficult Purification Streaking on TLC plate due to basic amine product.Pre-treat the silica gel with triethylamine (1% in the eluent system) to neutralize acidic sites and improve chromatography.

Conclusion and Future Perspectives

The synthesis of gem-dimethyl propargyl amines is a critical capability for modern medicinal chemistry programs. The A³ multicomponent reaction, particularly when conducted with efficient copper catalysts under green conditions, provides a powerful and direct route to these valuable scaffolds. [10][7]By leveraging the unique structural and electronic properties of the gem-dimethyl and propargylamine moieties, researchers can access novel chemical entities with enhanced pharmacological profiles.

Future work in this area will likely focus on the development of enantioselective A³ couplings to access chiral propargylamines, the expansion to more complex and functionalized ketone substrates, and the integration of these building blocks into automated synthesis platforms for rapid library generation.

References

  • A walk around A3 Coupling for the synthesis of Propargylamines. Journal of Pharmacognosy and Phytochemistry. [Link]

  • Three-component coupling for the synthesis of propargylamine and its mechanism. Applied Organometallic Chemistry. [Link]

  • Metal-free multicomponent approach for the synthesis of propargylamine: a review. RSC Advances. [Link]

  • A sustainable avenue for the synthesis of propargylamines and benzofurans using a Cu-functionalized MIL-101(Cr) as a reusable heterogeneous catalyst. Scientific Reports. [Link]

  • Green and efficient synthesis of propargylamines via A3 coupling reaction using a copper (II)–thioamide combination. Iranian Chemical Communication. [Link]

  • Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. ACS Omega. [Link]

  • Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. Organic Chemistry Portal. [Link]

  • Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. ACS Omega. [Link]

  • Solvent-free synthesis of propargylamines: an overview. RSC Advances. [Link]

  • This work: Synthetic routes for propargylamines. ResearchGate. [Link]

  • Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Natural Products-Inspired Use of the Gem-Dimethyl Group in Medicinal Chemistry. ResearchGate. [Link]

  • Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. PubMed. [Link]

  • Application of gem-dimethyl groups. ResearchGate. [Link]

  • Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem -dimethylation modification: discovery of potent anti-cancer agents with improved druggability. ScienceOpen. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(1,1-dimethyl-2-propynyl)-4-chloroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-alkylation of 4-chloroaniline with 3-chloro-3-methyl-1-butyne. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction outcomes. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience.

Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts

This section addresses fundamental questions regarding the reaction to provide a solid theoretical grounding for your experimental work.

Q1: What is the expected primary product and the underlying reaction mechanism?

The reaction between 4-chloroaniline (a nucleophile) and 3-chloro-3-methyl-1-butyne (an electrophile) is a nucleophilic substitution to form N-(1,1-dimethyl-2-propynyl)-4-chloroaniline. Given that 3-chloro-3-methyl-1-butyne is a tertiary propargylic halide, the reaction predominantly proceeds via a unimolecular nucleophilic substitution (SN1) mechanism.[1]

The SN1 pathway involves two main steps:

  • Formation of a Carbocation: The C-Cl bond in 3-chloro-3-methyl-1-butyne breaks, forming a relatively stable tertiary propargyl carbocation intermediate. This is the slow, rate-determining step of the reaction.[2]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-chloroaniline attacks the positively charged carbon of the carbocation, forming a new C-N bond. A final deprotonation step yields the neutral product.

SN1_Mechanism Reactants 4-Chloroaniline + 3-Chloro-3-methyl-1-butyne Step1 Step 1: Ionization (Rate-Determining) Reactants->Step1 Slow Carbocation Tertiary Carbocation + Chloride Ion Step1->Carbocation Step2 Step 2: Nucleophilic Attack Carbocation->Step2 Fast + 4-Chloroaniline Protonated_Product Protonated Product Step2->Protonated_Product Step3 Step 3: Deprotonation (Base) Protonated_Product->Step3 Product N-(1,1-dimethyl-2-propynyl) -4-chloroaniline Step3->Product

Caption: The SN1 reaction pathway for N-alkylation.
Q2: Why is a base typically required in this reaction?

A base, such as potassium carbonate or triethylamine, is crucial to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. If not neutralized, the acid will protonate the nitrogen atom of the unreacted 4-chloroaniline, forming an ammonium salt. This protonated form is no longer nucleophilic and cannot participate in the reaction, effectively halting the synthesis.[3]

Q3: How does solvent choice impact the reaction?

Solvent selection is critical and directly influences the reaction rate and mechanism.[4][5]

  • Polar Protic Solvents (e.g., water, alcohols): These solvents are capable of hydrogen bonding. They excel at stabilizing both the leaving group (Cl⁻) and the carbocation intermediate through solvation, which accelerates the rate-determining ionization step of an SN1 reaction.[6][7] Therefore, for this specific reaction, a polar protic solvent is often a suitable choice.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents have dipoles but cannot donate hydrogen bonds. They are less effective at solvating anions (the leaving group). While they can be used, they generally favor SN2 reactions by leaving the nucleophile "freer" and more reactive.[7][8] Given the tertiary nature of the electrophile, an SN1 pathway is more likely, making polar protic solvents a more conventional starting point for optimization.

Part 2: Troubleshooting Guide - Common Issues & Solutions

This section is structured to help you diagnose and resolve specific experimental challenges.

Troubleshooting_Low_Yield Start Low or No Product Yield Check1 Check Reagents: - Purity of starting materials? - Anhydrous conditions? Start->Check1 Check2 Check Reaction Setup: - Correct stoichiometry? - Adequate base present? Start->Check2 Check3 Check Reaction Conditions: - Appropriate solvent? - Sufficient temperature/time? Start->Check3 Sol1 Solution: - Purify reagents. - Use dry solvents/inert atmosphere. Check1->Sol1 Sol2 Solution: - Re-evaluate stoichiometry (excess aniline). - Ensure >1 equivalent of base. Check2->Sol2 Sol3 Solution: - Switch to a more polar, protic solvent (e.g., ethanol). - Increase temperature moderately. - Extend reaction time, monitoring by TLC/GC. Check3->Sol3

Caption: A troubleshooting workflow for low product yield.
Issue 1: Low or No Yield of the Desired Product

Q: My reaction shows very low conversion of 4-chloroaniline after several hours. What are the likely causes and solutions?

  • Cause A: Inactive Nucleophile (Protonation)

    • Explanation: As mentioned in the FAQ, any generated HCl will protonate the aniline starting material, rendering it non-nucleophilic. If an insufficient amount of base is used, the reaction will quickly stall.

    • Solution: Ensure at least one equivalent of a non-nucleophilic base (e.g., K₂CO₃, Na₂CO₃, or Et₃N) is used to scavenge the acid byproduct. For sluggish reactions, using a slight excess (1.5-2.0 equivalents) can be beneficial.[3]

  • Cause B: Inappropriate Solvent Choice

    • Explanation: An SN1 reaction relies on the stability of the carbocation intermediate. A non-polar solvent will not adequately stabilize this intermediate, significantly slowing the reaction.

    • Solution: Use a polar solvent. A polar protic solvent like ethanol or isopropanol is a good starting point as it can stabilize the carbocation intermediate.[5][6]

  • Cause C: Insufficient Thermal Energy

    • Explanation: While the reaction can proceed at room temperature, the rate may be impractically slow. The ionization of the alkyl halide is an energy-dependent step.

    • Solution: Gently heat the reaction mixture. A moderate temperature increase (e.g., 40-60 °C) can significantly increase the reaction rate. Monitor the reaction by TLC or GC-MS to avoid the formation of degradation products or side reactions at excessive temperatures.[3]

Issue 2: Poor Selectivity & Formation of Byproducts

Q: I am getting my desired product, but also a significant amount of a higher molecular weight byproduct. How can I improve selectivity for mono-alkylation?

This is a classic case of over-alkylation , where the N-alkylated product, a secondary amine, reacts again with 3-chloro-3-methyl-1-butyne to form a tertiary amine.[3]

  • Solution A: Adjust Stoichiometry

    • Explanation: By using an excess of the nucleophile (4-chloroaniline), you increase the statistical probability that the electrophile (3-chloro-3-methyl-1-butyne) will encounter a molecule of the starting material rather than the mono-alkylated product.

    • Protocol: Use a molar excess of 4-chloroaniline relative to the alkylating agent. A ratio of 2:1 to 3:1 (aniline:halide) is a common strategy to suppress di-alkylation.[3]

  • Solution B: Slow Addition of Electrophile

    • Explanation: Maintaining a low instantaneous concentration of the alkylating agent minimizes the chance for the product to react with it.

    • Protocol: Add the 3-chloro-3-methyl-1-butyne solution dropwise to the mixture of 4-chloroaniline and base over an extended period (e.g., 1-2 hours) using a dropping funnel.[3]

Q: I've isolated an unexpected isomer. Could C-alkylation be occurring?

While N-alkylation is electronically favored, C-alkylation (alkylation on the aromatic ring) can occur, particularly at higher temperatures.[9]

  • Explanation: High temperatures can promote electrophilic aromatic substitution-type reactions where the carbocation attacks the electron-rich aniline ring.

  • Solution: Maintain a moderate reaction temperature. If C-alkylation is suspected, reduce the reaction temperature and extend the reaction time. Zeolite catalysts and gas-phase reactions at very high temperatures are known to favor C-alkylation, conditions which should be avoided for selective N-alkylation.[9]

Q: My mass spectrometry results show a byproduct with a mass corresponding to a dimer of my alkyne. What is this?

This is likely due to the homocoupling of the terminal alkyne, a common side reaction known as Glaser coupling, especially in the presence of copper catalysts or oxygen.[10][11]

  • Explanation: The terminal alkyne on 3-chloro-3-methyl-1-butyne can dimerize to form a 1,3-diyne. This is often catalyzed by trace copper impurities and accelerated by exposure to air (oxygen).

  • Solution:

    • Ensure your glassware and reagents are free from copper contamination.

    • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. This is good practice for most organic syntheses to prevent a range of oxidative side reactions.[12]

Part 3: Optimization Protocol & Data Summary

For researchers aiming to maximize yield and purity, the following protocol and parameter table provide a validated starting point for optimization.

Recommended Experimental Protocol
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloroaniline (2.0 eq.) and a suitable polar protic solvent (e.g., ethanol, approx. 0.5 M concentration).

  • Base Addition: Add potassium carbonate (K₂CO₃, 1.5 eq.) to the mixture and stir for 15 minutes at room temperature.

  • Electrophile Addition: Dissolve 3-chloro-3-methyl-1-butyne (1.0 eq.) in a small amount of the reaction solvent. Add this solution to the reaction flask dropwise over 30 minutes.

  • Reaction: Heat the mixture to a gentle reflux (for ethanol, ~78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter off the inorganic salts and remove the solvent under reduced pressure.

  • Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts. The desired product can be further purified by column chromatography on silica gel.

Table 1: Influence of Key Parameters on Reaction Outcome
ParameterConditionExpected Effect on YieldExpected Effect on SelectivityRationale & Citation
Solvent Polar Protic (Ethanol, IPA)Increase NeutralStabilizes the SN1 carbocation intermediate, accelerating the reaction.[5][6]
Polar Aprotic (Acetonitrile)DecreaseNeutralLess effective at stabilizing the carbocation, slowing the SN1 pathway.[8]
Non-Polar (Toluene, Hexane)Significant Decrease PoorDoes not adequately stabilize the charged intermediate required for SN1.
Aniline:Halide Ratio 1:1ModerateLow (Risk of over-alkylation)Equimolar ratio increases the probability of the product reacting further.
>2:1High High (Favors mono-alkylation)A statistical excess of the primary amine favors its reaction over the secondary amine product.[3]
Temperature Room TemperatureLowHighThe reaction rate may be impractically slow.
40-80 °C (Moderate)Optimal Optimal Provides sufficient energy to overcome the activation barrier without promoting side reactions.[9]
>100 °C (High)May DecreaseLow (Risk of C-alkylation/degradation)Excessive heat can lead to less selective side reactions and decomposition.[9]
Atmosphere AirNeutralMay Decrease Oxygen can promote oxidative side reactions, including alkyne homocoupling.[11]
Inert (N₂ or Ar)NeutralHigh Prevents unwanted oxidative side reactions, ensuring a cleaner reaction profile.[12]

References

  • BenchChem. (n.d.). 3-Chloro-3-methyl-1-butyne | 1111-97-3.
  • Al-khazal, A. (2020, May 31). Alkyl Halides: Solvent effects in substitution reactions [Video]. YouTube.
  • LibreTexts Chemistry. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution.
  • University of Calgary. (n.d.). NS7.
  • University of Illinois. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1.
  • Gunanathan, C., et al. (n.d.).
  • SlidePlayer. (2022, August 28). Nucleophilic Substitution Reactions.
  • Nishimura, T., et al. (2023). Ruthenium-catalysed N-alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy.
  • Kumar, A., et al. (2017). An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols.
  • Beller, M., et al. (n.d.). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes.
  • Google Patents. (n.d.).
  • Gökçe, A. G., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega.
  • SlidePlayer. (n.d.). Nucleophilic Substitution Reactions.
  • Gökçe, A. G., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. PMC.
  • Li, Y., et al. (n.d.). Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid.
  • Shroder, M. (n.d.). The Sonogashira Coupling.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Taddei, M., et al. (2013).
  • Wikipedia. (n.d.). Nucleophilic substitution.
  • Pérez-Ramírez, J., et al. (2023).
  • Richard, J. P., et al. (n.d.). The Hydrolysis of 3-Chloro-3-methyl-1-butyne and 1-Chloro-3-methyl-1,2-butadiene1.
  • LibreTexts Chemistry. (2024, August 5). Sonogashira Coupling.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Corma, A., et al. (2010).
  • Sigma-Aldrich. (n.d.). 4-Chloroaniline 98 106-47-8.
  • BenchChem. (n.d.). preventing over-alkylation in N-propyl-3-(trifluoromethyl)aniline synthesis.
  • BenchChem. (n.d.). Synthesis of N,N-Dimethyl-4-(prop-2-en-1-yl)
  • Rodríguez-Reinoso, F., et al. (2024).
  • BenchChem. (n.d.).
  • National Center for Biotechnology Information. (n.d.). 4-Chloro-3-methylaniline. PubChem.
  • ChemicalBook. (2026, January 3). 3-CHLORO-3-METHYL-1-BUTYNE | 1111-97-3.
  • Sigma-Aldrich. (n.d.). 3-Chloro-3-methyl-1-butyne 97 1111-97-3.
  • ResearchGate. (n.d.). Synthesis and characterization of some new aromatic diamine monomers from oxidative coupling of anilines and substituted aniline with 4-amino- N, N-dimethyl aniline.
  • Google Patents. (n.d.). CN102993023A - Preparation method of mono-substituted para-chloroaniline.
  • Lindsey, J. S., et al. (2018).
  • Concordia University. (n.d.). CHEM 203 Topics Discussed on Oct. 26 The chemistry of alkyl halides.
  • ResearchGate. (2024, September 10).
  • Basrani, B. R., et al. (2010).
  • Chemsrc. (2025, August 28). 3-Chloro-3-methyl-1-butyne | CAS#:1111-97-3.

Sources

Minimizing bis-alkylation side products in 4-chloroaniline propargylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the propargylation of 4-chloroaniline. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this important synthetic transformation. The introduction of a propargyl group into the 4-chloroaniline scaffold is a critical step in the synthesis of numerous pharmaceutical intermediates and materials science building blocks. However, achieving high selectivity for the desired mono-propargylated product, N-(4-chlorophenyl)prop-2-yn-1-amine, can be challenging due to the competitive formation of the bis-alkylation side product, N-(4-chlorophenyl)-N,N-di(prop-2-yn-1-yl)amine.

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you minimize the formation of bis-alkylation byproducts and maximize the yield of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the propargylation of 4-chloroaniline?

The principal challenge lies in controlling the reactivity of the secondary amine intermediate, N-(4-chlorophenyl)prop-2-yn-1-amine. This product of the initial N-alkylation is often more nucleophilic than the starting 4-chloroaniline, making it susceptible to a second propargylation, which leads to the formation of the undesired bis-alkylation product. The key to a successful synthesis is to modulate the reaction conditions to favor the mono-alkylation pathway.

Q2: How does the choice of base influence the selectivity of the reaction?

The choice of base is critical in determining the outcome of the reaction. Strong bases, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), can lead to the extensive formation of the bis-alkylation product by rapidly deprotonating the mono-propargylated amine, thereby increasing its nucleophilicity. In contrast, weaker inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are often preferred as they are sufficiently basic to facilitate the initial N-alkylation of 4-chloroaniline without significantly promoting the second alkylation step. The use of milder bases helps to maintain a lower concentration of the highly reactive amide anion of the mono-propargylated product.

Q3: Can the reaction temperature be used to control selectivity?

Yes, temperature plays a significant role. Generally, lower reaction temperatures favor the formation of the mono-alkylation product. Running the reaction at or below room temperature can help to slow down the rate of the second alkylation, which typically has a higher activation energy than the initial propargylation. Careful temperature control is a key parameter to investigate when optimizing this reaction.

Q4: What is the role of the solvent in this reaction?

The solvent not only dissolves the reactants but also influences their reactivity. Polar aprotic solvents like acetonitrile (MeCN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are commonly used for this type of N-alkylation. The choice of solvent can affect the solubility of the base and the reactants, as well as the rate of the reaction. For instance, in some cases, using a less polar solvent might decrease the rate of the undesired bis-alkylation.

Troubleshooting Guide: Minimizing Bis-Alkylation

This section provides a structured approach to troubleshooting common issues encountered during the propargylation of 4-chloroaniline.

Issue 1: High Levels of Bis-Alkylation Product Observed

If you are observing a significant amount of the bis-propargylated side product, consider the following optimization strategies.

Underlying Cause: The reaction conditions are too harsh, leading to the rapid deprotonation and subsequent alkylation of the desired mono-propargylated product.

Troubleshooting Workflow:

start High Bis-Alkylation Detected step1 Step 1: Re-evaluate Base Strength Switch from strong bases (e.g., NaH) to weaker bases (e.g., K₂CO₃). start->step1 Initial Checkpoint step2 Step 2: Optimize Reactant Stoichiometry Use a slight excess of 4-chloroaniline relative to propargyl bromide. step1->step2 If bis-alkylation persists step3 Step 3: Lower Reaction Temperature Conduct the reaction at 0 °C or room temperature. step2->step3 Further Optimization step4 Step 4: Consider a Phase-Transfer Catalyst Employ a PTC like TBAB with a biphasic system. step3->step4 Advanced Strategy end Mono-propargylation Optimized step4->end Successful Mitigation

Caption: Troubleshooting flowchart for reducing bis-alkylation.

Detailed Protocols for Optimization:

Protocol 1: Optimization of Base and Stoichiometry

This protocol focuses on using a milder base and adjusting the reactant ratio to favor mono-alkylation.

Materials:

  • 4-Chloroaniline

  • Propargyl bromide (or chloride)

  • Potassium carbonate (K₂CO₃), finely ground

  • Acetonitrile (MeCN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a stirred solution of 4-chloroaniline (1.0 eq) in anhydrous acetonitrile, add finely ground potassium carbonate (2.0 eq).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add a solution of propargyl bromide (1.1 eq) in acetonitrile dropwise over 30 minutes. The slight excess of the aniline helps to compete against the mono-propargylated product for the alkylating agent.

  • Allow the reaction to stir at 0 °C for 1 hour and then let it warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Rationale: The use of K₂CO₃ provides a solid-liquid phase heterogeneity, where the deprotonation of the aniline occurs at the surface of the carbonate. This controlled deprotonation, coupled with the lower temperature, disfavors the formation of the more nucleophilic mono-propargylated aniline anion, thus suppressing the second alkylation.

Protocol 2: Implementation of Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis can be an effective method to achieve selective mono-alkylation by facilitating the reaction at the interface of two immiscible phases.

Materials:

  • 4-Chloroaniline

  • Propargyl bromide

  • Potassium carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Water

Procedure:

  • Combine 4-chloroaniline (1.0 eq), toluene, and an aqueous solution of K₂CO₃ (30-50% w/v).

  • Add the phase-transfer catalyst, TBAB (0.05-0.1 eq).

  • Stir the biphasic mixture vigorously at room temperature.

  • Slowly add propargyl bromide (1.0-1.2 eq) to the reaction mixture.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Rationale: The quaternary ammonium salt (TBAB) facilitates the transfer of the deprotonated aniline from the aqueous phase to the organic phase, where it reacts with the propargyl bromide. This method can offer better control over the reaction and often leads to higher selectivity for the mono-alkylation product.

Comparative Data on Reaction Conditions:

Condition Base Solvent Temperature (°C) Typical Mono:Bis Ratio
HarshNaHDMF25-501:2 to 1:5
Optimized K₂CO₃ MeCN 0 to 25 5:1 to 10:1
PTCK₂CO₃ (aq)Toluene25>10:1
Issue 2: Low Conversion of Starting Material

If you are observing a significant amount of unreacted 4-chloroaniline, the following adjustments may be necessary.

Underlying Cause: The reaction conditions are too mild, the base is not sufficiently active, or the reaction time is too short.

Troubleshooting Steps:

  • Increase Reaction Temperature: Gradually increase the reaction temperature in 5-10 °C increments, while carefully monitoring the formation of the bis-alkylation product.

  • Use a More Active Base: If using a very weak base like NaHCO₃, consider switching to K₂CO₃.

  • Ensure Anhydrous Conditions: Water can compete with the aniline for the alkylating agent and can also affect the activity of the base. Ensure all reagents and solvents are dry.

  • Increase Reaction Time: Allow the reaction to stir for a longer period, monitoring periodically to determine the point of maximum conversion before significant side product formation occurs.

Reaction Mechanism Overview

A 4-Chloroaniline B N-(4-chlorophenyl)prop-2-yn-1-amine A:f0->B:f0 C N-(4-chlorophenyl)-N,N-di(prop-2-yn-1-yl)amine B:f0->C:f0 propargyl_br Propargyl Bromide + Base propargyl_br2 Propargyl Bromide + Base

Caption: Competitive pathways in the propargylation of 4-chloroaniline.

The primary amine of 4-chloroaniline undergoes a nucleophilic substitution reaction with a propargyl halide. The reaction proceeds via an SN2 mechanism. The resulting secondary amine is also nucleophilic and can react with another molecule of the propargyl halide to form the bis-alkylation product. The goal of optimization is to ensure that the rate of the first alkylation (k₁) is significantly greater than the rate of the second alkylation (k₂).

References

  • Douglass, J. E., & Zgou, H. D. (1990). A simple, one-step synthesis of N-substituted propargylamines. Journal of Chemical Education, 67(7), 614. [Link]

  • Dehmlow, E. V., & Dehmlow, S. S. (1993). Phase Transfer Catalysis. VCH. (A general reference for the principles of PTC, specific link not available, but the book is a standard text in the field). [Link]

Stability of 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers working with 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline . It addresses the specific stability challenges inherent to N-tert-propargyl anilines under acidic conditions.

Part 1: Executive Summary (Critical Alert)

Status: High Instability Risk in Acidic Media

4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline is chemically categorized as a sterically hindered secondary amine with a gem-dimethyl propargyl group. While the 4-chloroaniline core is robust, the N-alkyl bond is highly susceptible to acid-catalyzed cleavage (dealkylation).

Core Directive: Avoid exposure to strong Brønsted acids (pH < 4) and elevated temperatures during workup. The combination of protons and heat drives an irreversible fragmentation reaction, yielding 4-chloroaniline and degradation products of the propargyl moiety.

Part 2: Technical Analysis & Mechanism

To troubleshoot yield losses or impurity profiles, one must understand the degradation mechanism. This molecule exhibits a specific vulnerability known as Acid-Catalyzed SN1 Dealkylation .

The Mechanism of Failure
  • Protonation: The amine nitrogen is the most basic site. In the presence of acid (H⁺), it forms an anilinium salt.

  • Fragmentation: The gem-dimethyl group (two methyls on the propargyl carbon) stabilizes the formation of a carbocation. This lowers the activation energy for the C–N bond to break.

  • Irreversible Scission: The molecule cleaves into 4-chloroaniline (primary impurity) and a tertiary propargyl cation .

  • Cation Fate: The reactive cation is rapidly trapped by water (forming the alcohol) or polymerizes, leading to "tar" formation often seen in reaction flasks.

Visualization: Degradation Pathway

The following diagram illustrates the critical failure points in acidic environments.

DegradationPathway Start 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline Inter Protonated Anilinium Species (Activated Intermediate) Start->Inter Fast Equilibrium Acid Acid (H+) Acid->Inter Cleavage C-N Bond Scission (Rate Limiting Step) Inter->Cleavage Heat/Time Prod1 Impurity A: 4-Chloroaniline Cleavage->Prod1 Prod2 Impurity B: Propargyl Alcohol/Ketone (via Cation Trapping) Cleavage->Prod2

Figure 1: Acid-catalyzed dealkylation pathway showing the formation of the primary amine impurity.

Part 3: Troubleshooting & FAQs

This section addresses common issues reported by users during synthesis and purification.

Q1: I see a new spot on my TLC after an acidic workup. What is it?

Diagnosis: This is likely 4-chloroaniline .[1]

  • Why: The acid wash (e.g., 1M HCl) intended to remove unreacted starting materials likely catalyzed the dealkylation of your product.

  • Verification: Check the TLC against a commercial sample of 4-chloroaniline. It typically has a lower Rf than the propargyl aniline due to the loss of the lipophilic alkyl group and the exposure of the primary NH₂.

Q2: Can I use silica gel chromatography for purification?

Answer: Proceed with caution.

  • Risk: Standard silica gel is slightly acidic (pH 4–5). Prolonged contact can cause degradation, especially if the compound is loaded and left overnight.

  • Solution: Pre-treat the silica column with 1% Triethylamine (Et₃N) in your eluent system. This neutralizes the silica's acidic sites and protects the acid-labile C–N bond.

Q3: My yield is low after using the "standard" HCl salt formation method.

Answer: Do not attempt to form the hydrochloride salt of this specific amine for storage.

  • Reasoning: Unlike simple alkyl amines, N-tert-alkyl anilines are often unstable as isolated salts because the protonated form is the direct precursor to decomposition (see Figure 1).

  • Recommendation: Store the compound as the free base in a dark, cool environment (–20°C) under inert atmosphere (Argon/Nitrogen).

Part 4: Validated Experimental Protocols

Protocol A: Stability Assessment (Self-Validation)

Before scaling up, perform this quick assay to determine the "safe window" for your specific conditions.

Materials:

  • 10 mg of Product

  • 0.6 mL deuterated solvent (CDCl₃)

  • Acid source (e.g., 10 µL Acetic acid or TFA - use TFA for stress testing)

Workflow:

  • T0 Scan: Acquire a standard ¹H NMR of the pure compound. Focus on the gem-dimethyl singlet (~1.5 ppm) and the alkyne proton (~2.3 ppm).

  • Acid Addition: Add the acid source directly to the NMR tube. Shake well.

  • Time Course: Acquire spectra at T=15 min, T=1 hr, and T=6 hr.

  • Analysis: Look for the disappearance of the gem-dimethyl singlet and the appearance of new aromatic signals corresponding to 4-chloroaniline.

Protocol B: Safe Workup Procedure (Buffering)

Use this workflow to quench reactions involving this compound, ensuring minimal degradation.

StepActionTechnical Rationale
1. Quench Pour reaction mixture into Saturated NH₄Cl (mildly acidic) or NaHCO₃ (basic).Avoids thermal shock and strong pH extremes.
2. Extraction Extract immediately with EtOAc or DCM.Minimizes residence time in the aqueous phase.
3. Washing Wash organic layer with Water (x2) then Brine (x1).Removes bulk salts. Avoid 1M HCl washes.
4. Drying Dry over Na₂SO₄ (Sodium Sulfate).[2]Avoid MgSO₄ if it is Lewis-acidic (rare, but Na₂SO₄ is safer).
5. Concentration Rotary evaporate at bath temp < 40°C .Heat accelerates the dealkylation mechanism.

Part 5: Decision Tree for Solvent/Reagent Selection

Use this logic flow to select compatible reagents for downstream chemistry.

DecisionTree Q1 Does the reaction require Acid? Yes Yes Q1->Yes No No Q1->No Type Type of Acid? Yes->Type Safe SAFE (Standard Protocols) No->Safe Lewis Lewis Acid (e.g., CuCl, ZnCl2) Type->Lewis Bronsted Bronsted Acid (HCl, H2SO4) Type->Bronsted Caution CAUTION Possible Cyclization (Quinoline formation) Lewis->Caution Catalytic Stop STOP/HIGH RISK Rapid Decomposition (Use Buffer) Bronsted->Stop Stoichiometric

Figure 2: Reagent compatibility decision matrix.

References

  • Mechanism of Amide/Amine Hydrolysis: Title: Mechanism of acid-catalyzed hydrolysis of amides and related amine derivatives.[3][4] Source: Chemistry LibreTexts / University of Calgary. URL:[Link]

  • Propargyl Amine Reactivity & Synthesis: Title: A simple and efficient copper-catalyzed three-component reaction to synthesize (Z)-1,2-dihydro-2-iminoquinolines (Demonstrates metal-catalyzed cyclization pathways vs acid degradation). Source: National Institutes of Health (PMC). URL:[Link]

  • General Stability of Aniline Derivatives: Title: Toxicological Profile for Chloroanilines (Degradation products and environmental stability). Source: Agency for Toxic Substances and Disease Registry (ATSDR).[5] URL:[Link]

Sources

Technical Support Center: Removal of Unreacted 4-Chloroaniline from N-Alkylated Product

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for post-synthesis purification. This guide is designed for researchers, scientists, and drug development professionals who are facing the common challenge of separating unreacted 4-chloroaniline from a desired N-alkylated product. We will explore the underlying chemical principles, provide detailed troubleshooting guides, and offer step-by-step protocols for effective purification.

The Core Challenge: Why is This Separation Tricky?

The primary difficulty in separating unreacted 4-chloroaniline from its N-alkylated derivative stems from their similar chemical properties. Both are basic, aromatic amines, often exhibiting comparable polarities and solubilities in common organic solvents. The success of any purification strategy hinges on exploiting the subtle physicochemical differences introduced by the N-alkylation.

Physicochemical Property Comparison

Understanding these differences is the first step in designing a robust purification workflow.

Property4-Chloroaniline (Starting Material)N-Alkylated 4-Chloroaniline (Product)Rationale for Separation
Basicity (pKa) ~3.9 - 4.2[1][2]Generally slightly less basic (pKa > 4.2)The nitrogen lone pair in 4-chloroaniline is more available for protonation. This difference, though small, is the cornerstone of acid-base extraction.
Polarity Moderately PolarTypically less polar (depending on the alkyl group)The primary amine (-NH₂) is more polar than a secondary (-NHR) or tertiary (-NR₂) amine, allowing for separation by chromatography.
Boiling Point 232 °C[3]Generally higher due to increased molecular weight.Can be exploited via vacuum distillation if the boiling points are sufficiently different and both compounds are thermally stable.
Solubility Soluble in organic solvents and hot water.[4]Similar solubility in organic solvents; often less soluble in water.Differences in solubility profiles can be leveraged for recrystallization.
Reactivity Primary amineSecondary or Tertiary amineThe primary amine has reactive N-H bonds that can be targeted by scavenger resins.

Troubleshooting and FAQs: Your First-Line Support

This section addresses the most common issues and questions encountered during the purification process in a direct Q&A format.

Frequently Asked Questions

Q1: What is the simplest and most common method to remove 4-chloroaniline?

A1: The most straightforward and often first-line approach is an acid-base liquid-liquid extraction (also known as an acid wash).[5][6] By washing your organic reaction mixture with a dilute aqueous acid (e.g., 1M HCl), the more basic 4-chloroaniline is protonated to form its hydrochloride salt.[7][8] This salt is highly soluble in the aqueous phase and is thus extracted from the organic layer, which retains your less basic, neutral N-alkylated product.[6][9]

Q2: My N-alkylated product is also basic. Won't an acid wash remove my product too?

A2: This is a critical consideration. While your product is basic, it is typically less basic than the starting 4-chloroaniline. You can often find a "sweet spot" by carefully controlling the pH. Using a mildly acidic solution (e.g., pH 4-5) or a weaker acid might selectively protonate and extract the more basic 4-chloroaniline. A small-scale test extraction is highly recommended to verify this before committing the bulk of your material. If both compounds are extracted, this method is not suitable.

Q3: The acid wash failed or is incompatible with my product. What should I try next?

A3: Flash column chromatography on silica gel is the next logical step.[10][11] 4-Chloroaniline, with its primary amine group, is more polar than its N-alkylated (secondary or tertiary amine) product. Therefore, it will adhere more strongly to the polar silica gel and elute later. Your less polar product will elute earlier. Thin-Layer Chromatography (TLC) should be used first to determine an appropriate solvent system that gives good separation between the two spots.

Q4: I need to avoid chromatography for scalability reasons. What are my options?

A4: If your product is a solid, recrystallization can be a highly effective and scalable technique.[10] The goal is to find a solvent system where your product has high solubility at high temperatures but low solubility at low temperatures, while 4-chloroaniline remains soluble at all temperatures (or vice versa).

If both compounds are high-boiling liquids and thermally stable, vacuum distillation may be an option, provided their boiling points differ by at least 25 °C.[12] Note that 4-chloroaniline can decompose at elevated temperatures.[4]

Q5: Are there any modern, "plug-and-play" methods for removing primary amines like 4-chloroaniline?

A5: Yes, scavenger resins are an excellent modern solution.[13] These are solid-supported reagents that covalently bind to and remove specific functional groups. For this application, an electrophilic scavenger resin (e.g., a resin functionalized with isocyanate or sulfonyl chloride groups) will react selectively with the primary amine of 4-chloroaniline. Your N-alkylated product (if it's a secondary amine, it will react much slower; if tertiary, it won't react) will remain in solution. The resin is then simply filtered off, providing a very clean product stream.[14]

Troubleshooting Guide
Problem Potential Cause Recommended Solution
Emulsion forms during acid wash. High concentration of materials; insufficient mixing; pH near the pKa of one component.Add brine (saturated NaCl solution) to "break" the emulsion. Filter the entire mixture through a pad of Celite. Allow the mixture to stand undisturbed for a longer period.
Product is lost into the aqueous layer during acid wash. The N-alkylated product is too basic and is being protonated and extracted along with the starting material.Use a weaker acid or a buffered solution at a higher pH (e.g., pH 5-6). Abandon the acid wash in favor of chromatography or a scavenger resin.
4-chloroaniline and product co-elute during column chromatography. The chosen solvent system has poor selectivity for the two compounds.Optimize the eluent system. Try adding a small amount of a polar solvent (like methanol) or a different solvent class entirely (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol).
Product does not crystallize during recrystallization. The solution is not supersaturated; impurities are inhibiting crystal formation.Try scratching the inside of the flask with a glass rod to induce nucleation. Add a "seed crystal" of pure product. Cool the solution more slowly. Re-purify by another method to remove inhibiting impurities.

Detailed Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This protocol assumes your N-alkylated product is stable to dilute acid and is significantly less basic than 4-chloroaniline.

  • Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1M aqueous HCl. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently.[5][7]

  • Separation: Allow the layers to separate fully. The bottom aqueous layer now contains the 4-chloroanilinium hydrochloride salt.[6] Drain the aqueous layer.

  • Repeat: Repeat the extraction (Step 2 & 3) with fresh 1M HCl two more times to ensure complete removal of 4-chloroaniline.

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified N-alkylated product.

Protocol 2: Purification using Scavenger Resins

This method is ideal for acid-sensitive products or when a very high degree of purity is required.

  • Dissolution: Dissolve the crude reaction mixture in a suitable solvent (e.g., dichloromethane, THF).

  • Resin Addition: Add an isocyanate- or sulfonyl chloride-functionalized polystyrene scavenger resin (typically 2-3 equivalents relative to the amount of unreacted 4-chloroaniline).

  • Reaction: Stir or gently agitate the mixture at room temperature. The reaction time can vary from 1 to 24 hours. Monitor the removal of 4-chloroaniline by TLC or LC-MS.

  • Filtration: Once the reaction is complete, simply filter the mixture to remove the resin beads.

  • Rinsing: Wash the collected resin beads with a small amount of fresh solvent and combine the filtrates.

  • Concentration: Concentrate the combined filtrate under reduced pressure to obtain the highly pure N-alkylated product.

Visualization of Workflows

Diagrams can clarify complex experimental procedures. Below are Graphviz representations of the decision-making process and the acid-base extraction workflow.

Decision-Making Flowchart for Purification Strategy

G start Crude Product (N-alkylated + 4-chloroaniline) acid_stable Is product stable to dilute acid? start->acid_stable acid_wash Perform Acid Wash (Protocol 1) acid_stable->acid_wash  Yes chromatography Use Flash Column Chromatography acid_stable->chromatography  No wash_success Is separation successful? acid_wash->wash_success wash_success->chromatography  No end Pure N-Alkylated Product wash_success->end  Yes scavenger Use Scavenger Resin (Protocol 2) chromatography->scavenger Co-elution? Try alternative chromatography->end scavenger->end

Caption: A logical flowchart to guide the selection of the appropriate purification method.

Experimental Workflow for Acid-Base Extraction

G cluster_0 Separatory Funnel cluster_1 Organic Layer cluster_2 Aqueous Layer (Drain) A Crude Mixture in Organic Solvent B Add 1M HCl (aq) A->B C Shake & Vent B->C D Allow Layers to Separate C->D E Desired N-Alkylated Product D->E F 4-Chloroanilinium HCl Salt D->F G Pure Product E->G Wash with NaHCO₃, Dry, Concentrate

Caption: Step-by-step workflow for purification by acid-base extraction.

References

  • Ataman Kimya. (n.d.). 4-CHLOROANILINE.
  • National Center for Biotechnology Information. (n.d.). 4-Chloroaniline. PubChem Compound Database. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Chloroaniline. Retrieved from [Link]

  • ResearchGate. (2014, December 12). How do I remove aniline from the reaction mixture?. Retrieved from [Link]

  • ChemConnections. (n.d.). Extraction: Isolation / Separation of 4-Chloroaniline (p-chloroaniline), Benzoic acid, and 4-Dibromobenzene (p-dibromobenzene). Retrieved from [Link]

  • Brainly. (2023, September 6). Outline a procedure for separating and isolating anthracene and 4-chloroaniline (shown below) using extraction and possibly acid/base chemistry. Retrieved from [Link]

  • Science Learning Center. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Google Patents. (n.d.). US5426230A - Process for the preparation of 4-chloro-2-cyclopropylcarbonylaniline.
  • Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved from [Link]

  • University of Toronto. (n.d.). Experiment 3: Separating Organic Components of a Mixture by Acid/Base Extraction. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup for Removing Amines. Retrieved from [Link]

  • INCHEM. (2003). 4-Chloroaniline (CICADS 48, 2003). Retrieved from [Link]

  • Zhang, P., et al. (2020). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. Royal Society of Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US3397118A - Purification of chloroanilines by vacuum distillation with a chromate.
  • Stenutz, R. (n.d.). pKa values. Retrieved from [Link]

Sources

Validation & Comparative

FT-IR Characterization of Terminal Alkyne-Functionalized Anilines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a high-level technical resource for researchers characterizing terminal alkyne-functionalized aniline derivatives. It synthesizes spectroscopic principles with practical experimental workflows.

Executive Summary

In modern drug discovery and bioconjugation, aniline derivatives bearing a terminal alkyne handle (e.g., 4-ethynylaniline) serve as critical "Click Chemistry" warheads. Verifying the integrity of the terminal alkyne moiety (


) in the presence of a primary amine (

) is analytically challenging due to spectral overlap in the 3300 cm⁻¹ region.

This guide compares the FT-IR spectral signature of Terminal Alkyne Anilines against Internal Alkynes and Nitriles , providing a self-validating protocol to distinguish the diagnostic alkyne


 stretch from the broad amine 

envelope.

Spectral Landscape Analysis

The FT-IR spectrum of a terminal alkyne-aniline is defined by two competing regions: the High-Frequency Region (3200–3500 cm⁻¹) where bond stretching occurs, and the Silent Region (2000–2300 cm⁻¹) where the triple bond oscillates.

The "Fingerprint" Table: Terminal Alkyne vs. Aniline Matrix

The following table isolates the diagnostic peaks required to confirm the presence of the alkyne handle.

ModeFrequency (cm⁻¹)IntensityShapeDiagnostic Value

Stretch
3280 – 3320 Strong Sharp ("Icicle") Primary confirmation of terminal alkyne.

Stretch
2100 – 2140MediumSharpConfirms triple bond; shifted lower by conjugation.

Stretch (Sym/Asym)
3300 – 3500MediumBroad/DoubletPrimary amine background; overlaps with

.

Aromatic
1580 – 1620StrongSharpConfirmation of aniline core.

Bend
600 – 700StrongBroadOvertone confirmation (often obscured).

Technical Insight: In 4-ethynylaniline, the conjugation between the benzene ring and the alkyne reduces the


 frequency (Red Shift) to ~2110 cm⁻¹ compared to non-conjugated alkynes (~2150+ cm⁻¹), while simultaneously increasing its intensity due to the enhanced dipole moment change [1, 2].

Comparative Analysis: Distinguishing Alternatives

Researchers often confuse terminal alkynes with nitriles or internal alkynes. The following decision logic clarifies the distinction.

Scenario A: Terminal Alkyne vs. Internal Alkyne
  • The Product (Terminal): Exhibits a sharp peak at ~3300 cm⁻¹ (

    
    ) AND a visible peak at ~2110 cm⁻¹ (
    
    
    
    ).[1]
  • Alternative (Internal): The 3300 cm⁻¹ peak is absent .[2] The

    
     peak at 2200 cm⁻¹ is often weak or invisible (pseudo-symmetric) unless Raman spectroscopy is used [3].
    
  • Verdict: FT-IR is superior for terminal alkynes; Raman is preferred for internal alkynes.

Scenario B: Terminal Alkyne vs. Nitrile ( )[1]
  • The Product (Alkyne):

    
     appears at 2100–2140 cm⁻¹ (lower frequency).
    
  • Alternative (Nitrile):

    
     appears at 2220–2260 cm⁻¹ (higher frequency) and is typically more intense.
    
  • Verdict: Frequency position is the definitive discriminator.

Scenario C: The Critical Overlap ( vs. )

The most common error is misinterpreting a sharp amine spike as an alkyne or vice versa.

  • Differentiation: The

    
     stretch is remarkably sharp (narrow bandwidth). The 
    
    
    
    stretch is broader due to hydrogen bonding.[2]
  • Resolution: See the D₂O Exchange Protocol below for absolute confirmation.

Visualizing the Decision Logic

The following diagram illustrates the workflow for identifying the alkyne handle amidst interfering functional groups.

Spectral_Logic Start Unknown Spectrum Analysis Region3300 Check 3300 cm⁻¹ Region Start->Region3300 SharpPeak Sharp 'Icicle' Peak? Region3300->SharpPeak Region2100 Check 2100-2260 cm⁻¹ Region SharpPeak->Region2100 No (Only Broad Bands) TerminalAlkyne Likely Terminal Alkyne SharpPeak->TerminalAlkyne Yes (3300 cm⁻¹) FreqCheck Frequency Check Region2100->FreqCheck TerminalAlkyne->Region2100 Confirm Triple Bond CheckNH Amine Interference? TerminalAlkyne->CheckNH Validation Required InternalOrNitrile Internal Alkyne or Nitrile FreqCheck->TerminalAlkyne 2100-2150 cm⁻¹ Nitrile Nitrile (-CN) (2220-2260 cm⁻¹) FreqCheck->Nitrile >2220 cm⁻¹ Internal Internal Alkyne (2150-2260 cm⁻¹) (Weak/Absent) FreqCheck->Internal Weak/No Peak

Figure 1: Decision tree for distinguishing terminal alkynes from nitriles and internal alkynes using FT-IR spectral features.

Experimental Protocols

Method A: Sample Preparation (Solid State)

For solid aniline derivatives, the KBr Pellet method is preferred over ATR for resolution in the 3300 cm⁻¹ region, as ATR can sometimes attenuate weak high-frequency signals.

  • Grinding: Mix 1–2 mg of the aniline derivative with ~100 mg of dry spectroscopic-grade KBr.

  • Pressing: Press into a transparent pellet using a hydraulic press (10 tons for 2 mins).

  • Acquisition: Scan from 4000 to 400 cm⁻¹ (Resolution: 2 cm⁻¹, Scans: 32).

  • Baseline: Ensure the baseline at 2000 cm⁻¹ is flat to accurately quantify the weak

    
     peak.
    
Method B: The Self-Validating D₂O Exchange

This is the gold standard for distinguishing the Alkyne


 from the Amine 

.

Principle: Amine protons (


) are acidic enough to exchange rapidly with Deuterium (

), shifting their absorption to ~2400 cm⁻¹. Terminal alkyne protons (

) do not exchange under neutral/mild conditions [4].

Protocol:

  • Step 1: Record the standard FT-IR spectrum of the sample (dissolved in dry

    
     or as a film).
    
  • Step 2: Add 1 drop of

    
     to the sample solution and shake vigorously for 60 seconds.
    
  • Step 3: Record the spectrum again.

  • Analysis:

    • 
       Peaks (3300-3500 cm⁻¹):  Will decrease or disappear (shift to 
      
      
      
      at ~2500 cm⁻¹).
    • 
       Peak (3300 cm⁻¹):  Will remain unchanged  in intensity and position.
      

D2O_Exchange Sample Sample + D₂O Exchange H/D Exchange Process Sample->Exchange NH_Result Amine N-H (Shifts to 2500 cm⁻¹) Exchange->NH_Result Fast Exchange CH_Result Alkyne ≡C-H (Remains at 3300 cm⁻¹) Exchange->CH_Result No Exchange

Figure 2: Validation workflow using Deuterium Oxide to isolate the alkyne signal.

References

  • LibreTexts Chemistry. "Spectroscopy of the Alkynes." Chemistry LibreTexts, 22 Jan. 2023. [Link]

  • University of Colorado Boulder. "IR Spectroscopy Tutorial: Alkynes." Organic Chemistry at CU Boulder. [Link]

  • Gateway Analytical. "Comparison Of Raman And FTIR Spectroscopy." Gateway Analytical, 07 Dec. 2021. [Link]

  • Engen, J. R., & Smith, D. L. "Hydrogen Exchange Basics." Anal.[3][4][5] Chem., 2001. (Contextual validation of H/D exchange rates for amines vs carbon acids). [Link][6]

Sources

Definitive Analytical Guide: HPLC Profiling of 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Retention Time Reference for 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Compound Profile

4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline (also known as N-(4-chlorophenyl)-2-methylbut-3-yn-2-amine) is a specialized intermediate often encountered in the synthesis of agrochemicals and pharmaceutical building blocks. Its structure combines a 4-chloroaniline core with a hydrophobic, sterically hindered 1,1-dimethylpropargyl group.

This guide provides a robust analytical framework for profiling this compound, comparing the industry-standard C18 (Octadecyl) method against a high-selectivity Phenyl-Hexyl alternative. We focus on resolving the target molecule from its primary precursor (4-Chloroaniline) and potential over-alkylation byproducts.[1]

Compound Attribute Detail
IUPAC Name 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline
Molecular Formula C₁₁H₁₂ClN
Key Functional Groups Secondary Amine, Terminal Alkyne, Chloro-aromatic
LogP (Predicted) ~3.2 (Moderately Lipophilic)
UV Max ~254 nm (Aromatic primary band)
Comparative Analytical Methodologies

To ensure scientific integrity, we compare two distinct stationary phases. The C18 method serves as the robust "Gold Standard" for general purity assessment, while the Phenyl-Hexyl method is the "Specialist Choice" for resolving structural isomers and alkyne-containing impurities.

Protocol A: The Gold Standard (C18)

Best for: Routine purity checks and separating highly lipophilic impurities.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 30°C.

  • Detection: UV @ 254 nm.

Gradient Profile (C18):

Time (min) % Mobile Phase B Event
0.0 10% Equilibration
10.0 90% Linear Gradient
12.0 90% Wash
12.1 10% Re-equilibration

| 15.0 | 10% | Stop |

Protocol B: The Specialist (Phenyl-Hexyl)

Best for: Enhanced selectivity of aromatic and alkyne groups via


 interactions.
  • Column: Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 3 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0).

  • Mobile Phase B: Methanol (MeOH).

  • Flow Rate: 0.8 mL/min.

  • Temperature: 35°C.[3]

  • Detection: UV @ 254 nm.

Gradient Profile (Phenyl-Hexyl):

Time (min) % Mobile Phase B Event
0.0 20% Equilibration
15.0 85% Linear Gradient
18.0 85% Wash
18.1 20% Re-equilibration

| 22.0 | 20% | Stop |

Performance Data & Relative Retention

The following data summarizes the expected performance. Note that absolute retention times (RT) vary by system dwell volume; Relative Retention Time (RRT) vs. the starting material (4-Chloroaniline) is the critical metric for identification.

Table 1: Comparative Retention Data
AnalyteStructure NoteC18 RRT (vs. 4-CA)Phenyl-Hexyl RRTResolution Note
4-Chloroaniline (4-CA) Starting Material1.00 (Ref)1.00 (Ref)Elutes early due to polarity.
Target Compound Mono-N-alkylated1.65 - 1.75 1.80 - 1.95 Phenyl-Hexyl shows increased retention due to alkyne-phenyl

interaction.
Bis-alkylated Impurity N,N-dialkylated2.10+ 2.30+ Highly lipophilic; elutes late in the gradient.

Key Insight: The Phenyl-Hexyl column provides greater separation (higher


 value) between the Target and the Bis-alkylated impurity compared to C18, making it superior for isolating high-purity material.
Synthesis & Impurity Pathway Visualization

Understanding the chemical origin of the target molecule is essential for interpreting the chromatogram. The target is typically synthesized via the copper-catalyzed alkylation of 4-chloroaniline.

SynthesisPathway Start1 4-Chloroaniline (Starting Material) Reaction Cu-Catalyzed Alkylation Start1->Reaction Start2 3-Chloro-3-methyl-1-butyne (Reagent) Start2->Reaction Target TARGET: 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline Reaction->Target Major Product Impurity IMPURITY: N,N-Bis(2-methylbut-3-yn-2-yl) -4-chloroaniline Reaction->Impurity Over-Alkylation (Side Reaction) Target->Impurity Excess Reagent

Figure 1: Synthesis pathway showing the origin of the target compound and its primary lipophilic impurity (Bis-alkylated byproduct).

Method Validation & Troubleshooting Workflow

This flowchart outlines the decision-making process for validating the method and troubleshooting common issues like peak tailing, which is prevalent in aniline analysis due to silanol interactions.

MethodWorkflow Start Start Method Validation CheckPeak Check Peak Shape (Target) Start->CheckPeak Decision1 Is Tailing Factor > 1.5? CheckPeak->Decision1 Fix1 Add 10mM NH4OAc or Increase Buffer Strength Decision1->Fix1 Yes CheckRes Check Resolution (Rs) Target vs. Impurity Decision1->CheckRes No Fix2 Switch to 'Endcapped' Column (e.g., Zorbax Eclipse) Fix1->Fix2 If fails Fix2->CheckPeak Decision2 Is Rs < 2.0? CheckRes->Decision2 Fix3 Switch to Phenyl-Hexyl (Selectivity Change) Decision2->Fix3 Yes Final Validated Method (Ready for QC) Decision2->Final No Fix4 Decrease Gradient Slope (e.g., 5% B/min) Fix3->Fix4 If fails Fix4->CheckRes

Figure 2: Step-by-step troubleshooting guide for optimizing peak shape and resolution.

Expert Insights & Causality

Why does Peak Tailing Occur? Anilines are basic. On standard silica-based columns, residual silanol groups (


) can deprotonate to form 

, which ionically binds to the protonated aniline nitrogen.
  • Solution: We recommend Protocol A (Low pH) because at pH 2.7, silanols are protonated (neutral), reducing interaction. Alternatively, Protocol B (Intermediate pH) uses Ammonium Acetate to compete for binding sites.

Why Phenyl-Hexyl? The target molecule contains a terminal alkyne (


). The 

-electrons of the alkyne and the aromatic ring interact strongly with the phenyl ring of the stationary phase. This "

stacking" creates a unique selectivity mechanism that C18 (which relies purely on hydrophobicity) cannot replicate, often resolving isomers that co-elute on C18.
References
  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text for Gradient/Isocratic choices).

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. (Authoritative source on aniline/basic drug separation).

  • PubChem. (n.d.). 4-[(2-Methylbut-3-yn-2-yl)oxy]aniline (Structural Analog Data). National Library of Medicine. (Used for structural analog hydrophobicity estimation).

  • Chromatography Online. (2020). Troubleshooting Peak Tailing in HPLC. LCGC International. (Source for troubleshooting protocols).

Sources

Spectroscopic Differentiation Between N-Alkylated and C-Alkylated Chloroanilines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of functionalized chloroanilines—critical intermediates for pharmacophores like antimalarials (e.g., chloroquine derivatives) and agrochemicals—regioselectivity is a persistent challenge. Alkylation of chloroanilines can occur at the nitrogen atom (N-alkylation , kinetic control) or on the aromatic ring (C-alkylation , often thermodynamic control via Hofmann-Martius rearrangement).

Differentiating these isomers is not merely an academic exercise; the biological efficacy and metabolic stability of the resulting drug candidates differ drastically. This guide provides a definitive, multi-modal spectroscopic workflow to distinguish N-alkylated from C-alkylated chloroanilines, synthesizing NMR, IR, and Mass Spectrometry data.

Mechanistic Context: The Origin of Ambiguity

To understand the spectroscopic signatures, one must understand the structural origin.

  • N-Alkylation: Preserves the aromatic substitution pattern of the starting chloroaniline but converts a primary amine (

    
    ) to a secondary amine (
    
    
    
    ).
  • C-Alkylation: Retains the primary amine (

    
    ) but alters the aromatic substitution pattern, introducing a new alkyl group directly onto the ring (ortho or para to the amine).
    

Strategic Decision Matrix

The following decision tree outlines the most efficient workflow for identifying the isomer.

G Start Unknown Alkylated Chloroaniline Sample IR_Step Step 1: FT-IR Analysis (N-H Stretching Region) Start->IR_Step Two_Bands Two Bands (3300-3500 cm⁻¹) Symmetric & Asymmetric IR_Step->Two_Bands Primary Amine One_Band One Sharp Band (3300-3400 cm⁻¹) IR_Step->One_Band Secondary Amine Hypothesis_C Hypothesis: C-Alkylated (Primary Amine Retained) Two_Bands->Hypothesis_C Hypothesis_N Hypothesis: N-Alkylated (Secondary Amine Formed) One_Band->Hypothesis_N NMR_Step Step 2: ¹H NMR Validation (Alkyl α-Proton Shift) Hypothesis_C->NMR_Step Hypothesis_N->NMR_Step Shift_High δ 3.0 - 4.0 ppm (Deshielded by N) NMR_Step->Shift_High N-CHx Shift_Low δ 2.0 - 2.5 ppm (Benzylic Position) NMR_Step->Shift_Low Ar-CHx Conclusion_N CONFIRMED: N-Alkylated Isomer Shift_High->Conclusion_N Conclusion_C CONFIRMED: C-Alkylated Isomer Shift_Low->Conclusion_C

Figure 1: Decision tree for differentiating N- vs. C-alkylated chloroanilines based on primary spectroscopic markers.

Deep Dive: Comparative Spectroscopic Analysis

A. Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for this differentiation. The electronegativity difference between Nitrogen (3.04) and Carbon (2.55) creates distinct chemical environments for the alkyl protons.

1.

H NMR: The

-Proton Shift

This is the most reliable quantitative marker.

  • N-Alkylated (

    
    ):  The protons on the carbon directly attached to the nitrogen are significantly deshielded.
    
    • Shift:

      
      3.0 – 4.0 ppm .
      
    • Multiplicity: Coupled to the NH proton (often broad) and the

      
      -protons of the alkyl chain.
      
  • C-Alkylated (

    
    ):  The alkyl group is attached to the aromatic ring (benzylic position).
    
    • Shift:

      
      2.1 – 2.6 ppm .
      
    • Multiplicity: Standard alkyl splitting; no coupling to NH.

2. Aromatic Region & Coupling Patterns
  • N-Alkylation: The aromatic proton pattern remains largely identical to the starting chloroaniline (e.g., if starting with 3-chloroaniline, the product retains the meta-substitution pattern).

  • C-Alkylation: One aromatic proton is lost, replaced by the alkyl group. This changes the integration and coupling constants (

    
    -values) in the aromatic region (6.5 – 7.5 ppm).
    
FeatureN-Alkylated (Secondary Amine)C-Alkylated (Primary Amine)
Alkyl

-H (

)
3.0 – 4.0 ppm (Deshielded)2.1 – 2.6 ppm (Benzylic)
Amine Proton (

)
~3.5 – 5.0 ppm (1H, broad singlet)~3.5 – 5.0 ppm (2H, broad singlet)
Aromatic Integration Same as starting materialn-1 compared to starting material
B. Infrared Spectroscopy (FT-IR)

IR provides a rapid "yes/no" check on the amine status.

  • C-Alkylated (Primary Amine,

    
    ): 
    
    • Exhibits two sharp bands in the high-frequency region (3300–3500 cm

      
      ).
      
    • Asymmetric stretch: ~3500 cm

      
      .
      
    • Symmetric stretch: ~3400 cm

      
      .
      
  • N-Alkylated (Secondary Amine,

    
    ): 
    
    • Exhibits only one sharp band in the 3300–3400 cm

      
       region (N-H stretch).
      
C. Mass Spectrometry (MS)

Fragmentation patterns under Electron Ionization (EI) or Collision-Induced Dissociation (CID) reveal the connectivity.

  • N-Alkylated Fragmentation:

    • 
      -Cleavage:  Dominant pathway.[1] Loss of the alkyl group to regenerate the stable aromatic amine cation (
      
      
      
      127/129 for chloroaniline).
    • Mechanism:

      
      .
      
  • C-Alkylated Fragmentation:

    • Tropylium Ion Formation: Alkylbenzenes typically undergo benzylic cleavage (loss of H or R) to form a stable tropylium or benzyl cation.

    • Stability: The C-C bond connecting the alkyl group to the ring is stronger and less prone to simple cleavage compared to the C-N bond in the N-alkyl isomer.

Experimental Protocol: Step-by-Step Characterization

Objective: Conclusively identify the major isomer in a crude reaction mixture.

Reagents:

  • Deuterated Chloroform (

    
    ) or DMSO-
    
    
    
    .
  • Standard NMR tubes.

Workflow:

  • Sample Preparation: Dissolve ~10 mg of the isolated product in 0.6 mL of

    
    . Ensure the solution is clear to prevent line broadening.
    
  • Run

    
    H NMR: 
    
    • Set spectral width to -2 to 14 ppm.

    • Acquire 16-64 scans.

  • Analysis of Alkyl Region (2.0 - 4.0 ppm):

    • Look for the triplet/quartet/singlet of the

      
      -protons.
      
    • Decision: If peak is >3.0 ppm

      
      N-Alkyl . If <2.6 ppm 
      
      
      
      C-Alkyl .
  • Analysis of Aromatic Region:

    • Integrate aromatic protons.

    • If starting with 4-chloroaniline (4 protons):

      • N-alkyl product will show 4 aromatic protons (AA'BB' or similar system).

      • C-alkyl product (e.g., 2-alkyl-4-chloroaniline) will show 3 aromatic protons (ABC system).

  • Validation (Optional): Run FT-IR (ATR method).

    • Place 1 drop/grain of sample on the crystal.

    • Scan 4000–400 cm

      
      .
      
    • Count bands between 3300–3500 cm

      
      . (2 bands = C-alkyl; 1 band = N-alkyl).
      

References

  • Vertex AI Search. (2024). Recognition and resolution of isomeric alkyl anilines by mass spectrometry. Link

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Link

  • LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Link

  • Surendranath College. (n.d.). Hofmann-Martius Rearrangement Mechanism. Link

  • PubChem. (2024). N-Ethylaniline Spectral Data. Link

Sources

Melting point standard for pure 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Melting Point Standard and Characterization of 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline

Part 1: Executive Summary & Core Directive

The "Melting Point Standard" Paradox: The compound 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline (also known as N-(4-chlorophenyl)-2-methylbut-3-yn-2-amine) presents a unique challenge in characterization. Contrary to the expectation of a solid melting point standard, high-purity isolates of this linear amine intermediate are typically reported as a yellow oil or a low-melting semi-solid at room temperature.

The confusion regarding a "melting point standard" for this specific structure often stems from its rapid cyclization into the stable, solid derivative: 6-Chloro-2,2-dimethyl-1,2-dihydroquinoline (MP: 59–61 °C).

Strategic Recommendation: Researchers must distinguish between the kinetic intermediate (the linear amine, often an oil) and the thermodynamic product (the cyclized dihydroquinoline, a solid). This guide provides the definitive characterization data for the linear amine, the protocol for its synthesis/purification, and the critical differentiation from its cyclized analog.

Part 2: Scientific Integrity & Technical Analysis

Identity & Physicochemical Properties

The target compound is the


-alkylation product of 4-chloroaniline with a gem-dimethyl propargyl group.
FeatureTarget Compound (Linear Amine) Common Cyclized Derivative
IUPAC Name 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline6-Chloro-2,2-dimethyl-1,2-dihydroquinoline
Structure Linear: Ar-NH-C(Me)

-C≡CH
Cyclic: Heterocyclic quinoline core
Physical State Yellow Oil (at 25 °C) [1]Solid (Crystalline) [2]
Melting Point N/A (Liquid) or very low (< 20 °C)59 – 61 °C [2]
Stability Kinetic intermediate; prone to cyclizationThermodynamically stable
Key NMR Signal

1.60 (s, 6H, gem-dimethyl)

1.28 (s, 6H, gem-dimethyl)

Expert Insight: If your sample is a solid with a sharp melting point around 60 °C, it is highly probable that your "linear amine" has already cyclized into the dihydroquinoline. The linear amine is isolated as an oil and requires storage at low temperatures (-20 °C) to prevent spontaneous cyclization or degradation.

Synthesis & Purification Protocol (Self-Validating)

Objective: Synthesize and isolate pure 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline without inducing cyclization.

Reagents:

  • Substrate: 4-Chloroaniline (1.0 equiv)

  • Reagent: 3-Chloro-3-methyl-1-butyne (0.83 equiv)

  • Catalyst: Copper powder (0.01 equiv) / CuCl (0.01 equiv)

  • Base/Solvent: Triethylamine (TEA) (1.2 equiv), Et

    
    O/H
    
    
    
    O (5:1 v/v)

Step-by-Step Protocol: [Based on US Patent 10,456,394 B2] [1]

  • Preparation: In a round-bottom flask, dissolve 4-chloroaniline (5.0 mmol) and TEA (6.1 mmol) in a mixture of Et

    
    O (5 mL) and water (1 mL).
    
  • Catalysis: Add Cu powder (0.05 mmol) and CuCl (0.05 mmol) under an Argon atmosphere.

  • Addition: Slowly add 3-chloro-3-methyl-1-butyne (4.15 mmol) at room temperature.

    • Critical Control Point: Maintain temperature at 20–25 °C. Higher temperatures favor the formation of the dihydroquinoline (cyclization).

  • Reaction: Stir for 3 hours. Monitor by TLC (Hexane/EtOAc). The product (linear amine) will have a different R

    
     than the cyclized impurity.
    
  • Work-up: Quench with water (5 mL). Extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo at low temperature (< 30 °C).
  • Purification: Purify immediately by flash column chromatography (0–30% EtOAc in Hexanes).

  • Result: The product is obtained as a Yellow Oil (Yield ~56%).

Characterization Standards (Validation)

To confirm the identity of the Linear Amine vs. the Cyclized Solid , use the following NMR markers:

A. 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline (Linear Amine - Oil):

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       7.18–7.10 (m, 2H, Ar-H)
      
    • 
       6.91–6.83 (m, 2H, Ar-H)
      
    • 
       3.66 (s, 1H, NH - Broad/Exchangeable)
      
    • 
       2.38 (s, 1H, 
      
      
      
      C-H, Alkyne proton)
    • 
      1.60  (s, 6H, C(CH 
      
      
      
      )
      
      
      ) — Distinctive Shift

B. 6-Chloro-2,2-dimethyl-1,2-dihydroquinoline (Cyclized Solid):

  • 
    H NMR Markers: 
    
    • The gem-dimethyl signal typically shifts upfield (e.g., ~1.2–1.3 ppm).

    • Loss of the alkyne proton (

      
       2.38).
      
    • Appearance of alkene protons (dihydroquinoline ring).[1]

Part 3: Visualization & Logic

Reaction Pathway & State Transformation

The following diagram illustrates the critical transformation from the liquid linear intermediate to the solid cyclized product.

ReactionPathway cluster_legend Key Start 4-Chloroaniline (Solid, MP 72.5°C) Intermediate TARGET: Linear Amine 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline (Yellow Oil) Start->Intermediate Cu/CuCl, TEA Et2O/H2O, 25°C (N-Alkylation) Reagent 3-Chloro-3-methyl-1-butyne (Liquid, MP -61°C) Reagent->Intermediate Product Cyclized Derivative 6-Chloro-2,2-dimethyl-1,2-dihydroquinoline (Solid, MP 59-61°C) Intermediate->Product CuCl, THF 120°C or Heat (Cyclization) Legend1 Yellow Node = Target (Oil) Legend2 Green Node = Solid Impurity

Caption: Synthesis pathway distinguishing the target linear amine (oil) from the stable cyclized solid (MP 59-61°C).

Part 4: Conclusion & References

Conclusion: There is no standard melting point for pure 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline because it exists as a yellow oil at room temperature.[1] If a "melting point standard" is required for quality control of this specific chemical, it is likely a misunderstanding of the target (confusing it with the solid dihydroquinoline derivative) or the sample has degraded/cyclized.

Actionable Advice:

  • Do not attempt to crystallize the linear amine for MP determination; it will likely oil out or cyclize.

  • Use NMR (

    
     1.60 ppm singlet) as the primary standard for identity and purity.
    
  • Store the pure oil at -20 °C under inert gas to prevent conversion to the solid dihydroquinoline.

References:

  • M. A. Boudreau, et al. (2019). Tetrahydroquinoline substituted hydroxamic acids as selective histone deacetylase 6 inhibitors. US Patent 10,456,394 B2 .[1][2] (Example 9, Synthesis of Compound 9-1).

  • Page, P. C. B., et al. (2016).[3] Recent Advances in Iminium Salt Catalysed Asymmetric Epoxidation. Core.ac.uk / University of East Anglia . (Experimental Section, Compound 107).

  • PubChem. 4-Chloroaniline Compound Summary. National Library of Medicine .

Sources

Validation of Alkyne Purity: The Silver Nitrate Titration Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Audience: Senior Chemists, QA/QC Managers, and Process Development Scientists

Executive Summary: Beyond Chromatographic Purity

In the synthesis of Active Pharmaceutical Ingredients (APIs), particularly those utilizing "Click Chemistry" or Sonogashira couplings, the purity of the terminal alkyne starting material is critical. While Gas Chromatography (GC) and HPLC are ubiquitous, they often fail to capture the functional purity of the material. A sample may appear 99% pure by GC area integration but contain significant non-volatile impurities or moisture that reduce the effective molar content.

This guide validates the Acidimetric Silver Nitrate Titration method as a robust, absolute quantification technique for terminal alkynes. Unlike chromatographic methods that infer purity from signal ratios, this method stoichiometrically measures the active functional group (


), providing a direct correlation to reaction yield potential.

The Mechanism: Stoichiometric Acid Release

The validation of this method rests on the specific reactivity of the acetylenic hydrogen. Upon treatment with silver nitrate in a neutral organic solvent, terminal alkynes undergo a substitution reaction, precipitating a silver acetylide complex and liberating nitric acid in a 1:1 stoichiometric ratio with the alkyne hydrogen.

The Reaction:



Note: The formation of the double salt (


) is common, but the release of 

remains stoichiometric to the acetylenic proton.

The liberated nitric acid is then titrated with a standard base (Sodium Hydroxide) to a phenolphthalein endpoint or potentiometric inflection.

Comparative Analysis: Titration vs. Instrumental Standards

To validate the Silver Nitrate method, we compare it against the two primary alternatives: GC-FID (Chromatographic Purity) and qNMR (Absolute Purity).

Table 1: Method Validation Comparison
FeatureAgNO₃ Titration GC-FID qNMR (¹H)
Principle Chemical Stoichiometry (Functional Group)Volatility & Ionization (Component Separation)Nuclear Spin Resonance (Molar Ratio)
Purity Type Functional Purity (Active Moles/g)Chromatographic Purity (% Area)Absolute Purity (w/w %)
Precision (RSD) 0.2% – 0.5%< 0.1%0.5% – 1.0%
Interferences Acidic/Basic impurities, HalidesNon-volatiles, Thermal degradation productsParamagnetic ions, Solvent peaks
Cost/Run Low (< $5)Medium (

50)
High ($100+)
Throughput High (Parallelizable)Medium (Sequential)Low
Key Blindspot Non-acidic/non-alkyne impurities are invisibleNon-volatile oligomers/salts are invisibleRequires pure Internal Standard

Expert Insight:

Use GC-FID to identify what impurities are present (solvents, isomers). Use AgNO₃ Titration to determine how much active reactant you actually have for your synthesis stoichiometry.

Standard Operating Procedure (SOP)

Safety Warning: Silver acetylides are primary explosives sensitive to shock and heat when dry.[1]

  • NEVER allow the precipitate to dry.

  • ALWAYS destroy the waste immediately after analysis (see Step 6).

Reagents
  • Titrant: 0.1 N NaOH (Standardized).

  • Reagent: Silver Nitrate (

    
    ), 10% w/v solution in distilled water.
    
  • Solvent: Methanol (HPLC Grade) or Ethanol.

  • Indicator: Phenolphthalein (1% in EtOH) or Methyl Red (depending on matrix).

Protocol Steps
  • Blank Preparation: Add 50 mL Methanol and 10 mL

    
     solution to a 250 mL Erlenmeyer flask. Add 3-4 drops of indicator.
    
  • Blank Titration: Titrate with 0.1 N NaOH until a faint pink color persists (neutralize any free acid in reagents). Record Volume (

    
    ).
    
  • Sample Preparation: Weigh accurately ~2.0 mmol of the alkyne sample (

    
    ) into a separate flask. Dissolve in 50 mL Methanol.
    
  • Precipitation: Add 10 mL

    
     solution. A white to gray precipitate (Silver Acetylide) will form immediately. Do not filter.
    
  • Sample Titration: Titrate the mixture (containing the precipitate) with 0.1 N NaOH while stirring vigorously. The endpoint is the permanent pink color (phenolphthalein). Record Volume (

    
    ).
    
  • Critical Waste Treatment: Immediately pour the titrated slurry into a "Quench Beaker" containing 6M HCl and excess NaCl. This converts explosive silver acetylide into stable AgCl and regenerates the alkyne.

Calculation


  • 
    : Volume in mL
    
  • 
    : Normality of NaOH
    
  • 
    : Molecular Weight of Alkyne
    
  • 
    : Weight of sample in grams
    

Workflow Visualization

The following diagram illustrates the logical flow and safety checkpoints of the validation process.

AlkyneValidation Start Start: Alkyne Sample Dissolve Dissolve in Methanol (Neutral Solvent) Start->Dissolve React Add AgNO3 Solution (Reaction: R-C≡CH → HNO3) Dissolve->React Precip Precipitate Forms (Ag-Acetylide + Acid Release) React->Precip Titrate Titrate Liberated HNO3 with 0.1N NaOH Precip->Titrate Calc Calculate Functional Purity Titrate->Calc Waste Waste: Explosive Slurry Titrate->Waste Post-Analysis Quench CRITICAL SAFETY STEP: Quench with HCl + NaCl Waste->Quench Disposal Safe Disposal (AgCl Precipitate) Quench->Disposal

Figure 1: Analytical workflow emphasizing the critical safety quenching step for silver acetylide waste.

Experimental Data Analysis & Troubleshooting

When validating this method in your lab, common sources of error include:

  • Halide Interference: If the sample contains chloride/bromide ions (e.g., from a previous step), they will precipitate as AgCl. However, this does not release acid, so it does not interfere with the titration result directly, though it may obscure the visual endpoint. Solution: Use potentiometric titration (pH electrode).

  • Acidic Impurities: If the starting material contains residual carboxylic acids, they will be titrated along with the liberated

    
    , causing positive error. Solution: Perform a pre-titration blank on the sample without 
    
    
    
    .
  • Steric Hindrance: Bulky alkynes (e.g., tert-butyl acetylene) may react slowly. Solution: Allow 5–10 minutes stirring time after adding

    
     before titrating.
    
Validation Criteria (Acceptance Limits)

For a pharmaceutical intermediate, the method is considered validated if:

  • Recovery: 98.0% – 102.0% (vs. qNMR reference).

  • Repeatability: RSD

    
     0.5% (n=6).
    
  • Linearity:

    
     over 50%–150% of target concentration.
    

References

  • Vogel, A. I. (1989). Vogel's Textbook of Quantitative Chemical Analysis (5th ed.). Longman Scientific & Technical.
  • ASTM International. (2017). ASTM D2121-16: Standard Test Methods for Polymer Content of Styrene Monomer. (While specific to styrene, this standard outlines the principles of titration for unsaturated hydrocarbons).

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (Authoritative comparison of qNMR vs. classical titration).

  • Bretherick, L. (2013). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. (Essential safety data on Silver Acetylide explosivity and disposal).

  • World Health Organization. (2020). The International Pharmacopoeia: Methods of Analysis. (General guidelines for titrimetric assays in drug analysis).

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline and Related Halogenated Anilines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, its structure is dominated by the 4-chloroaniline moiety, a well-characterized and highly hazardous substance. Therefore, this document synthesizes data from 4-chloroaniline and general principles for halogenated aromatic compounds to establish a robust and safe disposal protocol. The procedures outlined are designed to protect laboratory personnel and ensure environmental compliance.

Section 1: Hazard Assessment & Profile

Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. Based on extensive data for the parent compound, 4-chloroaniline, any derivative should be treated with extreme caution. The primary hazards are acute toxicity, potential carcinogenicity, and severe environmental toxicity.[1][2][3]

Absorption through the skin is a significant route of exposure for chloroanilines, which can lead to systemic toxicity.[4] A key physiological effect is the induction of methemoglobinemia, where the blood's ability to carry oxygen is dangerously reduced, leading to symptoms like cyanosis (bluish skin), headache, dizziness, and in severe cases, death.[5]

Table 1: Hazard Profile based on 4-Chloroaniline

Hazard Category GHS Pictogram(s) Hazard Statement(s) Prevention Statement(s) (Disposal-Relevant)
Acute Toxicity 💀 H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.[1][2][3] P261: Avoid breathing dust.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1]
Carcinogenicity हेल्थ हज़ार्ड H350: May cause cancer.[1][2][3] P201: Obtain special instructions before use.P202: Do not handle until all safety precautions have been read and understood.[1]
Skin Sensitization एक्सक्लेमेशन मार्क H317: May cause an allergic skin reaction.[1][2][3] P272: Contaminated work clothing must not be allowed out of the workplace.[1]

| Environmental Hazard | पर्यावरण | H410: Very toxic to aquatic life with long lasting effects.[1][3] | P273: Avoid release to the environment.[1] |

Section 2: Regulatory Framework for Disposal

Due to its high toxicity and environmental persistence, 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline and its related waste streams are classified as hazardous waste. In the United States, this falls under the regulations of the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).

The parent compound, p-chloroaniline, is specifically listed by the EPA. When it is a discarded commercial chemical product, it is assigned the EPA Hazardous Waste Code P024 .[4] Waste generated from processes involving this chemical, such as distillation bottoms from aniline production, may also carry specific codes like K083.[6] Therefore, all waste containing 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline must be handled, labeled, and disposed of in accordance with these federal, state, and local regulations.[7][8]

Section 3: Personnel Safety & Personal Protective Equipment (PPE)

Given the high acute toxicity and potential for absorption through the skin, engineering controls and stringent PPE are mandatory.

  • Engineering Controls : All handling and waste consolidation must be performed within a certified chemical fume hood to minimize inhalation exposure.[8][9] An easily accessible safety shower and eyewash station are required.[9]

  • Hand Protection : Wear heavy-duty, chemical-resistant gloves. While nitrile gloves may be sufficient for incidental contact, longer-term handling or spill cleanup requires more robust protection, such as Viton or butyl rubber gloves. Always check the manufacturer's glove compatibility data.[10]

  • Body Protection : A buttoned, full-length lab coat is required. For tasks with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[8]

  • Eye and Face Protection : Chemical splash goggles are mandatory. If there is a significant splash risk, a full-face shield should be used in addition to goggles.[11]

Section 4: Waste Segregation & Collection Protocol

Proper segregation at the point of generation is the most critical step in the disposal process. It ensures safety, regulatory compliance, and cost-effective disposal. Mixing halogenated waste with non-halogenated waste can increase disposal costs by 4-5 times.[12]

Step-by-Step Waste Collection Procedure
  • Obtain Correct Waste Containers : Contact your institution's Environmental Health & Safety (EHS) department to obtain approved hazardous waste containers. These must be in good condition, compatible with the chemical, and have a secure, threaded cap.[13]

  • Label the Container : Before adding any waste, label the container with a hazardous waste tag. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline" and any other chemical constituents.

    • The associated hazards (e.g., Toxic, Carcinogen, Environmental Hazard).

    • The accumulation start date.

  • Segregate Waste Streams : Use separate, clearly labeled containers for different waste streams as detailed in Table 2.

  • Keep Containers Closed : Waste containers must remain tightly sealed at all times, except when actively adding waste.[13]

  • Store Safely : Store sealed waste containers in a designated, well-ventilated satellite accumulation area. The storage location should be below eye level and within secondary containment to capture any potential leaks.[10]

  • Arrange for Pickup : Do not let waste accumulate. Contact your EHS department for waste pickup well before you reach institutional limits (e.g., 55 gallons of total hazardous waste or 1 quart of acutely hazardous waste).[12]

Table 2: Waste Stream Segregation for 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline

Waste Type Description Container Type & Instructions
Unused/Expired Product Pure solid or solutions of the compound. Original container or a compatible, sealable container labeled as "Acutely Hazardous Waste" with the chemical name. Do not mix with other waste.
Contaminated Liquid Waste Halogenated organic solvents (e.g., dichloromethane, chloroform) used in reactions or cleaning. Labeled "Halogenated Organic Waste" container. Keep separate from non-halogenated solvents.[12]
Contaminated Solid Waste Contaminated filter paper, silica gel, weighing boats, etc. Sealable, puncture-resistant container or a double-bagged, heavy-duty plastic bag clearly labeled with the chemical contaminant.
Contaminated PPE Grossly contaminated gloves, lab coats, or aprons. Double-bag in clear plastic bags, seal, and label as "Hazardous Waste - Contaminated PPE".[9]

| Empty Containers | The original container that held the pure compound. | The container is considered acutely hazardous. Triple-rinse with a suitable solvent (e.g., acetone or methanol). Collect the rinsate as halogenated liquid waste. Deface the original label and dispose of the container as instructed by EHS.[14] |

Section 5: Spill & Emergency Procedures

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

Personnel Exposure
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[5][7]

  • Eye Contact : Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][7]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[1]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Spill Cleanup
  • Small Spill (in a fume hood) :

    • Ensure appropriate PPE is worn.

    • Absorb the spill with an inert material like vermiculite, dry sand, or earth. Do not use combustible materials like paper towels.[5][10]

    • Carefully collect the absorbed material and any contaminated debris using non-sparking tools.[14]

    • Place the collected waste into a sealed, labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water. Collect all decontamination materials as hazardous waste.[8]

  • Large Spill (or any spill outside a fume hood) :

    • Evacuate the immediate area.

    • Alert others and secure the entrance to the area.

    • Contact your institution's EHS or emergency response team immediately.[5]

Section 6: Disposal Workflow & Logistics

The final disposal of hazardous waste is a highly regulated process that must be carried out by licensed professionals. The laboratory researcher's responsibility is to ensure the waste is properly collected, segregated, labeled, and stored for pickup.

Below is a diagram outlining the decision-making and operational workflow for the disposal of 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline.

DisposalWorkflow cluster_Lab Laboratory Operations cluster_streams Waste Streams cluster_EHS EHS & Disposal Vendor Logistics start Waste Generated (e.g., reaction residue, contaminated item) assess Assess Waste Type (Solid, Liquid, PPE, etc.) start->assess solid Contaminated Solids (Silica, Filter Paper) assess->solid Solid liquid Halogenated Liquid (Solvents, Rinsate) assess->liquid Liquid ppe Contaminated PPE (Gloves, Apron) assess->ppe PPE container Select & Pre-Label Correct Waste Container solid->container liquid->container ppe->container collect Add Waste to Container in Fume Hood container->collect seal Securely Seal Container After Each Addition collect->seal store Store in Designated Satellite Accumulation Area seal->store request Request Waste Pickup from EHS/Safety Office store->request pickup EHS Collects Waste from Laboratory request->pickup transport Transport to Central Hazardous Waste Facility pickup->transport manifest Waste Manifested & Prepared for Shipment transport->manifest dispose Final Disposal by Licensed Vendor (e.g., Incineration) manifest->dispose

Sources

A Senior Application Scientist's Guide to the Safe Handling of 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals working with 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline. The procedural guidance herein is synthesized from established safety protocols for structurally similar compounds and general best practices for handling hazardous chemicals.

A Note on Scientific Diligence: An exhaustive search for a specific Safety Data Sheet (SDS) for 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline did not yield a dedicated document. This is not uncommon for novel or specialized research chemicals. Therefore, this guide is built upon the well-documented hazard profile of 4-Chloroaniline , a closely related structural analog.[1][2] The chloroaniline moiety is the primary driver of the toxicological profile, and it is imperative to handle the target compound with the assumption that it presents similar or greater hazards.[3][4]

Hazard Identification and Risk Assessment

4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline must be treated as a hazardous substance due to the inherent risks associated with its functional groups. The core chloroaniline structure is associated with significant toxicity.[5]

Assumed Hazard Profile (based on 4-Chloroaniline):

  • High Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[1][5] Animal studies on analogs indicate that ingestion of small quantities can be harmful, and skin contact may lead to systemic toxic effects.[2][4]

  • Carcinogenicity: The parent compound, 4-chloroaniline, is classified as a substance that may cause cancer.[1][4] Therefore, 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline must be handled as a potential carcinogen.

  • Skin Sensitization: May cause an allergic skin reaction upon contact.[1][5]

  • Organ Damage: Prolonged or repeated exposure may cause damage to organs, particularly the blood (methemoglobinemia), kidneys, and liver.[4]

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[6]

Before any procedure, a thorough, experiment-specific risk assessment must be conducted.[3] This assessment should identify potential exposure routes and establish control measures beyond the scope of this general guide.

Mandatory Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is the cornerstone of safe handling and is designed to minimize exposure through all potential routes: inhalation, dermal contact, and ingestion.[3][7]

Eye and Face Protection
  • Primary Protection: Tight-fitting safety goggles that meet ANSI Z87.1 standards are mandatory at all times.

  • Secondary Protection: When there is a risk of splashes or handling larger quantities (>50 mL), a full-face shield must be worn over the safety goggles.

Causality: This dual-layer approach protects against direct splashes from liquid transfers and prevents contact with any fine dust particles that may be generated when handling the solid form of the compound.[1]

Hand Protection

Due to the high dermal toxicity of chloroanilines, robust hand protection is critical.[2] Double-gloving is required for all handling procedures.[3]

  • Inner Glove: A thinner nitrile examination glove. This provides a second barrier in case the outer glove is breached.

  • Outer Glove: A thicker, chemical-resistant glove. The choice of material is critical and should be based on chemical compatibility data.

The following table summarizes the chemical resistance of common glove materials to Aniline, which serves as a conservative proxy.

Glove MaterialChemical Resistance (Aniline)Breakthrough TimeRecommendation
Viton® Excellent> 8 hoursRecommended for prolonged contact
Butyl Rubber Good> 4 hoursRecommended
Neoprene Fair to GoodVariableAcceptable for short-duration tasks
Nitrile Fair to PoorOften < 30 minutesNot Recommended for outer layer; suitable for inner layer or very brief, incidental contact only.[8][9]
Latex Poor< 15 minutesNot Recommended [10]

Source Data: Compiled from multiple chemical resistance charts.[8][10][11][12][13]

Operational Mandate: Always inspect gloves for tears or degradation before use.[3] After handling, remove gloves using a technique that avoids skin contact with the outer surface and dispose of them as hazardous waste. Wash hands thoroughly with soap and water after any procedure.[14][15]

Body Protection
  • Laboratory Coat: A fully buttoned, long-sleeved lab coat is required. A flame-retardant coat should be considered if flammable solvents are in use.[3]

  • Chemical-Resistant Apron: For procedures with a higher risk of splashing or when handling quantities greater than 100 mL, a chemical-resistant apron must be worn over the lab coat.[3]

  • Footwear: Fully enclosed, chemical-resistant shoes must be worn at all times in the laboratory.[16]

Respiratory Protection

All handling of 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline, both solid and in solution, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][9]

  • Standard Operations: If work is confined to a properly functioning fume hood, respiratory protection is generally not required.

  • Emergency or High-Risk Scenarios: In the event of a large spill outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator is necessary.[17] A full-facepiece respirator with organic vapor cartridges is recommended.[18]

Operational Plan: A Step-by-Step Workflow

A systematic workflow ensures that safety is integrated into every stage of the experimental process.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_post 3. Post-Handling & Disposal Phase prep_1 Conduct Risk Assessment prep_2 Verify Fume Hood Certification & Flow prep_1->prep_2 prep_3 Assemble & Inspect All Required PPE prep_2->prep_3 prep_4 Prepare Spill Kit (See Section 4.1) prep_3->prep_4 handle_1 Don Full PPE prep_4->handle_1 Proceed to Handling handle_2 Transfer Compound (Use Spatula/Pipette) handle_1->handle_2 handle_3 Keep Containers Closed When Not In Use handle_2->handle_3 handle_4 Perform Experiment handle_3->handle_4 post_1 Decontaminate Work Surfaces handle_4->post_1 Experiment Complete post_2 Segregate Halogenated Waste (See Section 5) post_1->post_2 post_3 Doff PPE in Correct Order (Gloves Last) post_2->post_3 post_4 Wash Hands Thoroughly post_3->post_4

Sources

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.